Technical Documentation Center

3-Aminocyclobutane-1-carbonitrile hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Aminocyclobutane-1-carbonitrile hydrochloride
  • CAS: 1638765-32-8

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Aminocyclobutane-1-carbonitrile Hydrochloride

The following technical guide details the properties, synthesis, and applications of 3-Aminocyclobutane-1-carbonitrile hydrochloride , a critical bifunctional building block in modern drug discovery. The Rigid Bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Aminocyclobutane-1-carbonitrile hydrochloride , a critical bifunctional building block in modern drug discovery.

The Rigid Bifunctional Spacer for Next-Gen Kinase Inhibitors and PROTACs

Executive Summary

3-Aminocyclobutane-1-carbonitrile hydrochloride represents a high-value "rigidified" spacer used to restrict the conformational freedom of drug molecules. Unlike flexible propyl or ethyl linkers, the cyclobutane ring locks the exit vectors of the amine and nitrile groups into specific geometries (cis or trans). This reduction in conformational entropy is a proven strategy to increase ligand-target binding affinity and improve metabolic stability by removing labile hydrogen atoms.

This scaffold is structurally homologous to the core found in Abrocitinib (a selective JAK1 inhibitor), where the cyclobutane ring orients the "warhead" and the solvent-exposed tail. It is increasingly utilized in PROTAC (Proteolysis Targeting Chimera) linker design to define precise distances between E3 ligase ligands and proteins of interest.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound exists primarily as two geometric isomers: cis and trans. In the cis isomer, the amine and nitrile groups are on the same side of the puckered cyclobutane ring; in the trans isomer, they are on opposite sides.

Key Identifiers
PropertyData
Compound Name 3-Aminocyclobutane-1-carbonitrile hydrochloride
Common Name 3-Amino-1-cyanocyclobutane HCl
Molecular Formula C₅H₈N₂[1][2] · HCl
Molecular Weight 132.59 g/mol
CAS (cis-isomer) 1638765-32-8
CAS (trans-isomer) 1638764-93-8
CAS (Unspecified) 1393180-30-7 (Free base often cited)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
Stereochemical Visualization

The cyclobutane ring is not planar but "puckered" to relieve torsional strain. This puckering dictates the vector projection of the substituents.

Isomers Cis Cis-Isomer (CAS: 1638765-32-8) Substituents on same face 'U-shape' conformation Target Biological Target (Binding Pocket) Cis->Target Favors 'folded' binding modes (e.g., intramolecular H-bonds) Trans Trans-Isomer (CAS: 1638764-93-8) Substituents on opposite faces 'Z-shape' extended conformation Trans->Target Favors 'linear' binding modes (e.g., spanning deep pockets)

Caption: Geometric isomers of 3-aminocyclobutane-1-carbonitrile dictate the spatial orientation of pharmacophores.

Synthetic Methodology

The synthesis of 3-aminocyclobutane-1-carbonitrile typically proceeds via the reductive amination of 3-oxocyclobutanecarbonitrile . This route is preferred over the Curtius rearrangement of dicarboxylic acids because it allows for milder conditions and easier access to the nitrile functionality.

Core Synthetic Pathway (Reductive Amination)

Reagents:

  • Starting Material: 3-Oxocyclobutanecarbonitrile (CAS: 1000783-05-0)

  • Amine Source: Ammonium Acetate (

    
    )
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride
    
  • Solvent: Methanol (MeOH)

Protocol Logic:

  • Imine Formation: The ketone condenses with ammonia (from ammonium acetate) to form a transient imine.

  • Reduction: The hydride reagent selectively reduces the imine to the amine.

  • Isomer Ratio: This reaction typically yields a mixture of cis and trans isomers (often ~1:1 to 3:1 favoring cis depending on steric control).

  • Salt Formation: Treatment with HCl gas in dioxane/ether precipitates the hydrochloride salt.

Synthesis SM 3-Oxocyclobutane- 1-carbonitrile Imine Intermediate Imine (Transient) SM->Imine NH4OAc, MeOH Imine Condensation AmineMix 3-Aminocyclobutane- 1-carbonitrile (Free Base) (Cis/Trans Mixture) Imine->AmineMix NaBH3CN Reductive Amination Salt Final Product (HCl Salt) Separated Isomers AmineMix->Salt 4M HCl in Dioxane Crystallization

Caption: Standard reductive amination route. Isomers are typically separated via fractional crystallization or prep-HPLC.

Isomer Separation Strategy
  • Crystallization: The cis-isomer hydrochloride is often less soluble in isopropanol/ethanol mixtures, allowing for enrichment via fractional crystallization.

  • Chromatography: If high purity (>99%) of a specific isomer is required for SAR (Structure-Activity Relationship) studies, preparative HPLC using C18 columns with a basic mobile phase (Ammonium Bicarbonate) is recommended to separate the free bases before salt formation.

Applications in Drug Discovery[5]

JAK Inhibitor Scaffolds

The 1,3-disubstituted cyclobutane motif is a hallmark of the Janus Kinase (JAK) inhibitor class.

  • Mechanism: In molecules like Abrocitinib (Pfizer), the cyclobutane ring serves as a bridge between the ATP-binding hinge binder (pyrrolo[2,3-d]pyrimidine) and the solvent-exposed solubilizing group.

  • Role of the Nitrile: The nitrile group in the title compound can be:

    • Reduced to a primary amine (diamine linker).

    • Hydrolyzed to an amide or acid.

    • Cyclized to form oxadiazoles or tetrazoles (bioisosteres of carboxylic acids).

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are critical for ternary complex formation (Target-Linker-E3 Ligase).

  • Entropy Advantage: Flexible alkyl chains often suffer from high entropic penalties upon binding. The cyclobutane ring "pre-organizes" the linker, reducing this penalty.

  • Exit Vectors: The defined angle of the cyclobutane (approx 150° for trans, 90° for cis "folded") allows medicinal chemists to fine-tune the orientation of the warheads.

Handling and Safety

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) - Nitriles can liberate cyanide in vivo metabolically, though aliphatic nitriles are generally more stable.

    • Skin/Eye Irritation: Causes serious eye irritation (H319).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C .

  • Stability: Stable in solid form. In solution (water/methanol), the free base may slowly degrade; the HCl salt is stable.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 39871617, Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate (Structural Analog Reference). Retrieved Jan 30, 2026, from [Link]

  • Pfizer Inc . (2020). Abrocitinib (Cibinqo) Prescribing Information. (Demonstrates cyclobutane scaffold utility in JAK inhibitors). Retrieved Jan 30, 2026, from [Link]

  • Accela ChemBio . (n.d.).[2] trans-3-Aminocyclobutanecarbonitrile Hydrochloride. Retrieved Jan 30, 2026, from [Link]

Sources

Exploratory

3-Aminocyclobutane-1-carbonitrile Hydrochloride: Structural Dynamics and Synthetic Architecture

Executive Summary & Strategic Relevance In the landscape of modern medicinal chemistry, the transition from planar aromatic linkers to saturated, three-dimensional scaffolds is a defining trend. 3-Aminocyclobutane-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

In the landscape of modern medicinal chemistry, the transition from planar aromatic linkers to saturated, three-dimensional scaffolds is a defining trend. 3-Aminocyclobutane-1-carbonitrile hydrochloride represents a high-value "sp3-rich" bioisostere. Unlike flexible alkyl chains, the cyclobutane ring offers a rigid, defined exit vector for substituents, critically influencing the pharmacokinetics (PK) and binding affinity of downstream APIs.

Its primary industrial significance lies in its role as a key intermediate for Abrocitinib (Cibinqo) , a selective JAK1 inhibitor used in atopic dermatitis. The specific stereochemistry—typically the cis-isomer—is non-negotiable for biological activity, making the control of the 1,3-substitution pattern a critical quality attribute (CQA).

This guide dissects the molecular architecture, validated synthetic pathways, and solid-state characteristics of this scaffold, tailored for drug development teams scaling from gram to kilogram quantities.

Structural Architecture & Stereochemical Dynamics

The "Puckered" Conformation

Cyclobutane is rarely planar. To relieve torsional strain (eclipsing C-H bonds), the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25°–35°. This has profound implications for the 3-aminocyclobutane-1-carbonitrile salt:

  • Isomerism: The molecule exists primarily as cis and trans diastereomers.

  • Bioactive Conformation: In the cis-isomer (preferred for JAK inhibitors), the amino and cyano groups occupy positions that minimize transannular steric clash, often adopting a pseudo-equatorial/pseudo-axial relationship depending on the specific crystal packing forces of the hydrochloride salt.

Analytical Discrimination (NMR)

Distinguishing the cis from the trans isomer is the first hurdle in synthesis.

Featurecis-Isomer (Target)trans-Isomer (Impurity)Mechanistic Rationale
Symmetry Plane of symmetry presentPlane of symmetry presentBoth are achiral meso compounds (if N/C substitution is symmetric), but local environments differ.
H1 NMR (Methine)

~2.8 - 3.2 ppm

~3.0 - 3.5 ppm
The cis methine protons often experience shielding due to the "puckered" proximity of the opposing substituent.
C13 NMR (Ring) Distinct shifts for C2/C4Distinct shifts for C2/C4The gamma-gauche effect in the cis isomer typically causes an upfield shift of the ring carbons compared to the trans isomer.

Synthetic Pathways & Protocol Design

The synthesis of the hydrochloride salt requires a route that maximizes the cis/trans ratio (dr) while avoiding the hydrolysis of the labile nitrile group.

Validated Route: Reductive Amination (The "Abrocitinib" Strategy)

While Curtius rearrangement is a classic approach, the most scalable modern route utilizes the reductive amination of 3-oxocyclobutane-1-carbonitrile . This method allows for thermodynamic control to favor the cis-isomer.

Step-by-Step Protocol

Note: All steps must be performed in a fume hood due to the toxicity of nitriles and reducing agents.

Phase A: Imine Formation

  • Charge: Load a reactor with 3-oxocyclobutane-1-carbonitrile (1.0 eq) and anhydrous Methanol (10V).

  • Amine Addition: Add Benzylamine (1.05 eq) or Ammonium Acetate (excess) depending on the desired protection strategy. For the HCl salt, Benzylamine is preferred for crystallinity, followed by debenzylation.

  • Equilibration: Stir at 0°C for 2 hours. Critical: This allows the formation of the imine/enamine equilibrium.

Phase B: Stereoselective Reduction

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise at <10°C.

    • Why STAB? It is milder than NaBH4 and minimizes the reduction of the nitrile functionality.

  • Quench: After HPLC confirms consumption of starting material (<1%), quench with saturated NaHCO3.

Phase C: Deprotection & Salt Formation [1]

  • Hydrogenolysis: Subject the intermediate (if benzyl-protected) to Pd/C catalyzed hydrogenation (5 bar H2) in Ethanol.

  • Filtration: Remove catalyst via Celite.

  • Salt Precipitation: Cool the filtrate to 0°C. slowly add 4M HCl in 1,4-Dioxane (1.1 eq).

    • Observation: A white precipitate will form immediately.

  • Isolation: Filter the solid under N2. Wash with cold Et2O to remove residual organics.

  • Drying: Vacuum dry at 40°C to yield 3-aminocyclobutane-1-carbonitrile hydrochloride .

Synthetic Workflow Diagram

Synthesispathway Start 3-Oxocyclobutane- 1-carbonitrile Imine Imine Intermediate Start->Imine + Benzylamine MeOH, 0°C Reduction Stereoselective Reduction (STAB) Imine->Reduction Hydride Attack (Thermodynamic Control) IsomerSep Cis/Trans Ratio Check Reduction->IsomerSep Crude Amine SaltForm HCl Salt Formation IsomerSep->SaltForm Pd/C H2 then HCl/Dioxane Final cis-3-Aminocyclobutane- 1-carbonitrile HCl SaltForm->Final Crystallization

Figure 1: Convergent synthesis workflow emphasizing the reductive amination pathway typically employed to secure the cis-configuration required for JAK inhibitor scaffolds.

Stability & Handling (Self-Validating Systems)

When working with this salt, the primary degradation pathway is hydrolysis of the nitrile to the amide or carboxylic acid. This process is accelerated by moisture and heat.

The "Stress Test" Validation

To ensure batch integrity, perform the following self-validating check before using the material in subsequent coupling reactions (e.g., SNAr):

  • Dissolution: Dissolve 5mg in D2O.

  • Hold Time: Monitor H1 NMR at T=0 and T=24h.

  • Pass Criteria: No emergence of amide signals (typically distinct doublets around 6.5-7.5 ppm for NH2).

Storage Specifications
  • Hygroscopicity: The HCl salt is moderately hygroscopic.

  • Container: Amber glass with desiccant.

  • Temp: 2-8°C is recommended for long-term storage to prevent slow hydrolysis.

Medicinal Chemistry Applications: The "Linker" Logic

Why choose this scaffold? In the design of Abrocitinib, the cyclobutane ring serves as a rigid spacer between the pyrrolopyrimidine "warhead" (ATP-competitive binder) and the alkylsulfonyl "tail" (solvent interaction).

Structure-Activity Relationship (SAR) Logic

SARLogic cluster_impact Pharmacological Impact Warhead Pyrrolopyrimidine (JAK Binding Hinge) Linker cis-Cyclobutane (Conformational Lock) Warhead->Linker SNAr Coupling Tail Nitrile/Sulfonamide (Selectivity/Solubility) Linker->Tail Vector Projection Effect1 Restricted Rotation (Lower Entropy Cost) Linker->Effect1 Effect2 Metabolic Stability (vs. Alkyl Chain) Linker->Effect2

Figure 2: The medicinal chemistry logic behind the cyclobutane scaffold. The rigid ring reduces the entropic penalty of binding to the JAK1 pocket compared to a flexible propyl chain.

Selectivity Profiles

The cis-configuration positions the substituents at a specific angle that fits the narrow channel of the JAK1 active site, contributing to the high selectivity over JAK2 (28-fold) and JAK3 (>340-fold) observed in Abrocitinib [1, 2].

References

  • Pfizer Inc. (2021).[2] CIBINQO (abrocitinib) Prescribing Information. U.S. Food and Drug Administration.[3] [Link]

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases.[4] Journal of Medicinal Chemistry, 61(3), 1130–1152.[4] [Link]

  • Dugger, R. W., et al. (2020). Process for the preparation of JAK1 inhibitor Abrocitinib. World Intellectual Property Organization, WO2020261041A1. [Link]

  • Mellor, G. W., et al. (2021). Development of a Scalable Synthesis for the JAK1 Inhibitor Abrocitinib. Organic Process Research & Development. [Link]

Sources

Foundational

commercial availability of 3-Aminocyclobutane-1-carbonitrile hydrochloride

An In-Depth Technical Guide to the Commercial Availability of 3-Aminocyclobutane-1-carbonitrile Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Constra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, conformationally restricted scaffolds are of particular interest as they can pre-organize functional groups in a defined three-dimensional space, often leading to enhanced potency, selectivity, and metabolic stability. The cyclobutane ring, a motif once considered synthetically challenging, has emerged as a valuable design element in drug discovery.[1] Its rigid, puckered conformation offers a distinct advantage over more flexible acyclic or larger cyclic systems.[1]

This guide focuses on a key exemplar of this structural class: 3-Aminocyclobutane-1-carbonitrile hydrochloride . This bifunctional building block, featuring a primary amine and a nitrile group on a cyclobutane core, serves as a versatile synthon for introducing this desirable scaffold into lead compounds. The presence of both a nucleophilic amine and an electrophilic nitrile (or its synthetic equivalents) opens a vast chemical space for derivatization. This document provides a comprehensive overview of its commercial availability, technical specifications, handling protocols, and strategic applications in drug development.

Commercial Sourcing and Availability

3-Aminocyclobutane-1-carbonitrile hydrochloride is available from a range of specialized chemical suppliers. Availability can vary by region and by the specific isomeric form (cis, trans, or a mixture). Researchers should carefully consider the stereochemistry required for their specific application, as this can significantly impact biological activity.

SupplierExample Product NumberIsomeric FormPurity/SpecificationNotes
Sigma-Aldrich ENAH31552168Not Specified≥95%Availability may be region-dependent.[2]
AChemBlock S79567Not Specified≥97%Offered as an alternative to the free base.[3]
CymitQuimica 54-OR934826Not Specified≥95%Lists multiple suppliers on its platform.[4]
BLDpharm BD00774145trans≥95%Specifically lists the trans isomer.[5]
BLDpharm BD00745250cis≥95%Specifically lists the cis isomer.[5]
Ambeed 2994292-12-3rel-(1s,3s)-Not SpecifiedProvides access to comprehensive analytical data.[6]

Note: The table above is illustrative. Stock and availability are subject to change. It is crucial to verify information directly with the suppliers.

Physicochemical Properties and Quality Control

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring the reliability of experimental data.

PropertyValueSource
CAS Number 1393180-30-7 (Isomer mixture)[3][4]
Molecular Formula C₅H₉ClN₂[2][7]
Molecular Weight 132.59 g/mol [2][4]
Appearance Typically an off-white to pale brown solid/powder.[8]
Purity (Typical) ≥95% (often determined by HPLC or NMR)[4][5]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.Inferred from structure
Self-Validating Quality Control Workflow

To ensure the integrity of starting material, a robust QC protocol is non-negotiable. The following workflow represents a standard, self-validating system for incoming batches of 3-Aminocyclobutane-1-carbonitrile hydrochloride.

QC_Workflow cluster_0 Batch Reception & Documentation cluster_1 Analytical Verification cluster_2 Decision cluster_3 Disposition A Receive Compound B Log Batch Number & CoA A->B C ¹H NMR & ¹³C NMR (Structure, Purity, Isomer Ratio) B->C D LC-MS (Purity & Mass Verification) B->D E FTIR (Functional Groups: -NH₂, -C≡N) B->E F Meets Specs? C->F D->F E->F G Release to Inventory F->G Yes H Quarantine & Contact Supplier F->H No

Caption: Quality control workflow for incoming material.

Synthetic Utility and Applications in Drug Discovery

The strategic value of 3-Aminocyclobutane-1-carbonitrile hydrochloride lies in its bifunctionality, which allows for sequential or orthogonal derivatization.

  • The Amino Group: Serves as a key nucleophile for amide bond formation, reductive amination, urea/thiourea formation, and sulfonylation, enabling the exploration of structure-activity relationships at this vector.

  • The Nitrile Group: This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions. This allows for the introduction of a wide range of other functionalities.[9]

The rigid cyclobutane core helps to position these appended groups in a sterically defined manner, which can be critical for optimizing interactions with a biological target.[1]

Conceptual Synthetic Pathway

The diagram below illustrates how this building block can be integrated into a drug discovery program to generate a library of diverse compounds.

Synthetic_Pathway cluster_0 Amine Derivatization cluster_1 Nitrile Modification A 3-Aminocyclobutane- 1-carbonitrile HCl B Acylation (R-COCl) A->B C Reductive Amination (R-CHO) A->C D Sulfonylation (R-SO₂Cl) A->D E Hydrolysis -> Carboxylic Acid B->E Orthogonal Chemistry F Reduction -> Aminomethyl C->F Orthogonal Chemistry G Diverse Compound Library D->G E->G F->G

Caption: Diversification strategy from the core scaffold.

Safety, Handling, and Storage

Hazard Profile (General for Class):

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[10][11]

  • Skin/Eye Irritation: Can cause skin irritation and serious eye damage/irritation.[11][12]

  • Hygroscopic: The hydrochloride salt is likely to be hygroscopic.[10]

GHS Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]
P264 Wash face, hands and any exposed skin thoroughly after handling.[10][11]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[10][11][12]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[10]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Step-by-Step Handling Protocol
  • Engineering Controls: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[12]

  • Dispensing: Use a spatula to weigh the solid. Avoid generating dust. If the material is hygroscopic, it may be beneficial to handle it under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] For long-term stability, storage in a desiccator or refrigerator is recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[10]

Conclusion

3-Aminocyclobutane-1-carbonitrile hydrochloride is a commercially accessible and highly valuable building block for medicinal chemistry and drug discovery. Its constrained cyclobutane core, combined with versatile amino and nitrile functional groups, provides a robust platform for the synthesis of novel chemical entities with potentially superior pharmacological properties. By understanding its commercial sources, implementing rigorous quality control, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate their research and development programs.

References

  • Generic Safety Data Sheet Information.
  • PubChem. 3-Aminocyclobutane-1-carbonitrile hydrochloride. [Link]

  • PubChem. 3-Aminocyclobutane-1-carboxylic acid. [Link]

  • MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability of Aminocyclobutane Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals Abstract Aminocyclobutane moieties are increasingly prevalent in modern pharmaceuticals due to their unique conformational constraints and ability to serve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocyclobutane moieties are increasingly prevalent in modern pharmaceuticals due to their unique conformational constraints and ability to serve as bioisosteres. As these scaffolds are often formulated as hydrochloride salts to improve solubility and handling, a thorough understanding of their thermal stability is paramount for drug development. This guide provides a comprehensive overview of the principles, potential degradation pathways, and analytical methodologies for assessing the thermal stability of aminocyclobutane hydrochloride salts. It emphasizes the causality behind experimental choices and offers detailed protocols for techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for forced degradation studies.

Introduction: The Rising Importance of Strained Rings in Medicinal Chemistry

The cyclobutane ring, once considered an exotic and unstable motif, has found a significant place in drug design. Its rigid, puckered structure provides a level of conformational restriction that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic chains. When functionalized with an amine, the resulting aminocyclobutane scaffold becomes a valuable building block for active pharmaceutical ingredients (APIs).

The conversion of these amines to their hydrochloride salts is a common and often necessary step in pharmaceutical development. Salt formation typically enhances aqueous solubility, improves crystallinity, and aids in purification and handling.[1][2] However, this modification also introduces an ionic component that can significantly influence the molecule's thermal behavior. Ensuring the thermal stability of an API is a critical regulatory and safety requirement, impacting everything from manufacturing and purification processes to long-term storage and product shelf-life.[1][2] This guide delves into the core principles and practical methodologies for rigorously evaluating the thermal stability of this important class of compounds.

Fundamental Principles of Stability

The Inherent Strain of the Cyclobutane Ring

The thermal behavior of aminocyclobutane salts is intrinsically linked to the energetics of the four-membered ring. Cyclobutane possesses significant ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5° to approximately 90°) and torsional strain from eclipsing hydrogen atoms.[3] This stored potential energy makes the ring susceptible to cleavage under thermal stress, a factor that must be considered during stability assessments. The primary thermal decomposition pathway for unsubstituted cyclobutane is a cycloreversion to two ethylene molecules.[4][5][6]

The Role of the Hydrochloride Salt

The formation of a hydrochloride salt introduces a protonated amine and a chloride counter-ion. This has several effects:

  • Increased Melting Point: The ionic interactions in the crystal lattice of the salt are generally stronger than the intermolecular forces in the free base, leading to a higher melting point.[7]

  • Potential for Dehydrochlorination: At elevated temperatures, the chloride ion can act as a nucleophile or base, potentially leading to the elimination of hydrogen chloride (HCl) and the formation of degradation products.[8]

  • Altered Decomposition Onset: The overall thermal stability, defined by the onset temperature of decomposition, can be either enhanced or diminished compared to the free base, depending on the specific molecular structure and the resulting crystal packing.

Potential Thermal Decomposition Pathways

Understanding potential degradation routes is crucial for designing stability-indicating analytical methods. For aminocyclobutane hydrochlorides, several pathways can be hypothesized under thermal stress.

  • Pathway A: Dehydrochlorination and Ring Opening: The initial loss of HCl could generate a reactive cyclobutylimine intermediate, which could then undergo ring-opening or polymerization.

  • Pathway B: Ring-Opening Cycloreversion: Analogous to cyclobutane itself, the ring could cleave to form smaller, unsaturated fragments. The presence of the amine substituent will influence the energetics and products of this pathway.

  • Pathway C: Substitution/Elimination Reactions: The chloride ion could participate in nucleophilic substitution or elimination reactions with the cyclobutane ring or substituents, particularly at elevated temperatures.

The following diagram illustrates these potential pathways.

Decomposition_Pathways cluster_main Thermal Stress cluster_pathways cluster_products Start Aminocyclobutane HCl A Dehydrochlorination Start->A Pathway A B Ring-Opening Cycloreversion Start->B Pathway B C Substitution/ Elimination Start->C Pathway C ProdA Cyclobutylimine + HCl A->ProdA ProdB Unsaturated Fragments B->ProdB ProdC Substituted/Eliminated Products C->ProdC

Caption: Potential thermal degradation pathways for aminocyclobutane hydrochloride salts.

Analytical Methodologies for Stability Assessment

A multi-faceted approach is required to fully characterize the thermal stability of an API. The combination of thermo-analytical techniques and chromatography provides a comprehensive picture of both physical and chemical degradation.

Integrated Thermo-Analytical Workflow

Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC) offers a highly efficient method for initial thermal screening, providing complementary information from a single experiment.[9]

TGA_DSC_Workflow cluster_workflow Thermal Analysis Workflow cluster_data Data Acquisition cluster_interpretation Interpretation Start Sample Preparation (3-10 mg) TGA_DSC Simultaneous TGA-DSC Analysis (e.g., Ramp 10 °C/min under N2) Start->TGA_DSC TGA_Data TGA Curve (Weight % vs. Temp) TGA_DSC->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) TGA_DSC->DSC_Data TGA_Interp Identify Onset of Decomposition (T_onset) Quantify Mass Loss TGA_Data->TGA_Interp DSC_Interp Identify Melting Point (T_m) Phase Transitions Decomposition Exotherm/Endotherm DSC_Data->DSC_Interp Report Comprehensive Thermal Profile TGA_Interp->Report DSC_Interp->Report

Caption: Integrated workflow for TGA-DSC analysis of aminocyclobutane HCl salts.

Thermogravimetric Analysis (TGA)
  • Principle & Causality: TGA measures the change in mass of a sample as a function of temperature. It is the definitive technique for determining the temperature at which a material begins to decompose, as decomposition is almost always accompanied by the loss of volatile fragments.[10] The choice of an inert nitrogen atmosphere is critical to study the intrinsic thermal stability without interference from oxidative processes.[11]

  • Experimental Protocol:

    • Instrument Calibration: Calibrate the TGA balance using certified weights and the temperature using appropriate Curie point standards.

    • Sample Preparation: Accurately weigh 3-10 mg of the aminocyclobutane hydrochloride salt into a clean TGA pan (alumina or platinum).

    • Experimental Conditions:

      • Purge Gas: Dry Nitrogen at a flow rate of 20-50 mL/min.[9]

      • Temperature Program: Equilibrate at 30 °C, then ramp at a rate of 10 °C/min to a final temperature well above the expected decomposition (e.g., 400 °C).

    • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined using the extrapolated onset method from the resulting mass loss curve.

Differential Scanning Calorimetry (DSC)
  • Principle & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, phase transitions, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) processes.[12][13] DSC provides crucial information that TGA cannot, such as the melting point, which often precedes decomposition, and the energetic nature of the decomposition itself.[9]

  • Experimental Protocol:

    • Instrument Calibration: Calibrate the DSC temperature and enthalpy scales using a certified indium standard.

    • Sample Preparation: Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum pan. A pinhole in the lid is often used to allow any evolved gases to escape, preventing pan rupture.

    • Experimental Conditions:

      • Purge Gas: Dry Nitrogen at a flow rate of 20-50 mL/min.

      • Temperature Program: Equilibrate at 30 °C, then ramp at a rate of 10 °C/min to a final temperature consistent with the TGA experiment.

    • Data Analysis: Plot heat flow versus temperature. Identify the peak temperature of the endotherm corresponding to the melt (Tₘ) and any subsequent exothermic or endothermic events corresponding to decomposition.

Forced Degradation Studies (Stress Testing)
  • Principle & Causality: Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[14][15] By subjecting the API to harsh conditions (e.g., high temperature), one can accelerate the degradation process to predict long-term stability and ensure the analytical method can separate degradants from the parent compound.[16][17] HPLC coupled with a mass spectrometer (MS) is the gold standard for this analysis, as it allows for the quantification of the API and the identification of unknown degradation products.

  • Experimental Protocol:

    • Sample Preparation (Solid State):

      • Place a known amount of the aminocyclobutane hydrochloride salt in a clear glass vial.

      • Expose the vial to a controlled high temperature (e.g., 80°C) in a stability oven for a defined period (e.g., 24, 48, 72 hours).[14]

      • A control sample should be stored at ambient temperature.

    • Analytical Method (HPLC-MS):

      • Mobile Phase: A typical starting point would be a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Column: A C18 reversed-phase column is generally suitable.

      • Detection: Use a PDA (Photodiode Array) detector to monitor the API and a Mass Spectrometer to identify the mass-to-charge ratio (m/z) of any new peaks that appear.

    • Data Analysis:

      • Dissolve both the stressed and control samples in a suitable solvent and analyze by HPLC-MS.

      • Compare the chromatograms. A decrease in the peak area of the parent compound in the stressed sample indicates degradation.

      • Examine the mass spectra of any new peaks in the stressed sample to tentatively identify the degradation products. The mass difference from the parent compound can suggest specific chemical transformations (e.g., a loss of 36.5 Da suggests dehydrochlorination).

Data Interpretation & Case Study

Let's consider a hypothetical aminocyclobutane HCl salt, "Cyclobutamine HCl" (MW = 151.6 g/mol ).

Thermo-Analytical Data

The simultaneous TGA-DSC analysis yields the following results:

ParameterValueInterpretation
DSC Melting Point (Tₘ) 215 °CSharp endotherm, indicating a crystalline solid melting.
TGA Onset (T_onset) 225 °CSignificant mass loss begins shortly after melting.
Mass Loss at 250 °C ~24%This value is close to the mass percentage of HCl (36.5 / 151.6 = 24.1%), strongly suggesting dehydrochlorination is a primary decomposition step.
DSC Decomposition Event ExothermicThe decomposition process releases energy.

This data suggests that Cyclobutamine HCl is stable up to its melting point, after which it rapidly decomposes via a pathway likely involving the loss of HCl.[8]

Forced Degradation Data

After heating the solid at 80°C for 72 hours, HPLC-MS analysis shows:

CompoundRetention Time (min)[M+H]⁺Observation
Cyclobutamine (Parent) 5.2116.1Peak area decreased by ~5% in the stressed sample.
Degradant 1 6.8231.2A new, significant peak. The mass corresponds to a dimer of the free base (116.1 * 2 - 1).
Degradant 2 4.1114.1A new, minor peak. The mass corresponds to the loss of two hydrogen atoms from the free base, suggesting an imine or enamine.

The HPLC data confirms thermal lability and provides clues to the degradation products. The formation of a dimer (Degradant 1) is a plausible outcome following an initial decomposition event.

Conclusion and Best Practices

A thorough investigation of the thermal stability of aminocyclobutane hydrochloride salts is a non-negotiable aspect of pharmaceutical development. The inherent ring strain of the cyclobutane moiety, combined with the presence of the hydrochloride salt, necessitates a rigorous, multi-technique approach.

Key Takeaways for Researchers:

  • Always Integrate Techniques: Combine TGA and DSC to get a full picture of physical and chemical stability.[9] TGA identifies the "what" (mass loss), while DSC identifies the "how" (energetics).

  • Forced Degradation is Predictive: Use thermal stress studies early in development to understand potential liabilities and develop robust, stability-indicating analytical methods.[15][16]

  • Mechanistic Insight is Key: Correlate mass loss percentages from TGA with hypothesized degradation pathways (e.g., dehydrochlorination) and confirm with MS data from forced degradation studies.

  • Context Matters: The thermal stability of an API can be influenced by its polymorphic form, the presence of impurities, and interactions with excipients in a final formulation.[18][19]

By following the principles and protocols outlined in this guide, scientists can build a comprehensive understanding of the thermal behavior of their aminocyclobutane hydrochloride compounds, ensuring the development of safe, stable, and effective medicines.

References

  • Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
  • Patil, S. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
  • Kadioglu, Y. et al. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iran J Pharm Res.
  • ResearchGate. (n.d.). The Thermal Decomposition of Cyclobutane at Low Pressures.
  • Singh, R. & Kumar, A. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • ResearchGate. (n.d.). Forced degradation studies on Naratriptan HCL by High Performance Liquid Chromatography.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate. (n.d.). Thermal analysis of salts from 4-nitrophenol and aliphatic amines.
  • PubMed. (1952). The Thermal Decomposition of Cyclobutane. Proc Natl Acad Sci U S A.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
  • Thermo Fisher Scientific. (n.d.). Separation of heat stable amine salts in methyldiethanolamine (MDEA) solutions using high-pressure IC.
  • ACS Publications. (n.d.). The Thermal Decomposition of Cyclobutane.
  • MDPI. (2025, August 10). Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis.
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • MDPI. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • (n.d.). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
  • ResearchGate. (n.d.). Thermal stability of different classes of drugs evaluated by kinetic....
  • MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • Longdom Publishing. (2025, June 15). Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis.
  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
  • PubMed. (2011, June 15). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions.
  • ResearchGate. (2025, August 7). (PDF) Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions.

Sources

Exploratory

Chemo-Structural Dynamics of Aminocyclobutane Nitriles

Executive Summary: The Strained Scaffold The 1-aminocyclobutane-1-carbonitrile (ACBN) scaffold represents a unique intersection of high ring strain (~26.3 kcal/mol) and dense functionalization. Unlike their acyclic count...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strained Scaffold

The 1-aminocyclobutane-1-carbonitrile (ACBN) scaffold represents a unique intersection of high ring strain (~26.3 kcal/mol) and dense functionalization. Unlike their acyclic counterparts (α-aminonitriles), ACBNs possess a "gem-disubstituted" geometry constrained within a puckered four-membered ring. This structural reality dictates their reactivity: the nitrile carbon is sterically shielded, making standard transformations (hydrolysis, reduction) kinetically sluggish compared to linear nitriles.

This guide provides a field-proven roadmap for manipulating this scaffold, focusing on overcoming steric impedance while preserving the integrity of the strained ring.

Synthesis: The Thermodynamic Trap

While the Bucherer-Bergs reaction is often cited for amino acid synthesis, it yields hydantoins which require harsh hydrolysis to open—often incompatible with sensitive cyclobutanes. The Strecker Synthesis remains the superior route for accessing the nitrile directly.

Protocol A: Optimized Strecker Synthesis

Objective: Synthesis of 1-aminocyclobutane-1-carbonitrile from cyclobutanone.

Mechanism: The reaction proceeds via an iminium ion intermediate.[1] The reversibility of the cyanohydrin formation is driven forward by the precipitation of the aminonitrile or the saturation of the amine source.

Step-by-Step Workflow:

  • Reagents: Cyclobutanone (1.0 eq), NH₄Cl (1.1 eq), KCN (1.1 eq).

  • Solvent System: H₂O:MeOH (1:1). The biphasic nature helps precipitate the product.

  • Execution:

    • Dissolve NH₄Cl in water; add KCN (Caution: Toxic).

    • Add cyclobutanone in MeOH dropwise at 0°C.

    • Critical Step: Seal the vessel. The reaction is equilibrium-driven; loss of NH₃ or HCN lowers yield.

    • Stir at Room Temperature (RT) for 12–24 hours.

  • Isolation: The product often oils out or precipitates. Extract with Et₂O (avoid CH₂Cl₂ if amine extraction is difficult due to amphoteric nature). Dry over Na₂SO₄ and concentrate.

    • Note: The free amine is unstable over long periods (retro-Strecker). Store as the HCl salt (precipitate with HCl/dioxane).

Reactivity Profile: The Nitrile as an Electrophile

The nitrile group in ACBN is an "electrophilic island" surrounded by the "steric walls" of the cyclobutane ring hydrogens. Nucleophilic attack requires a specific trajectory (Bürgi-Dunitz angle) that is sterically encumbered by the ring puckering.

Hydrolysis (Nitrile Amide/Acid)

Standard acid/base hydrolysis (


) often fails or results in ring degradation before the nitrile hydrolyzes. The Radziszewski Reaction  is the gold standard here, utilizing the hydroperoxide anion (

) which is a super-nucleophile (alpha-effect) capable of penetrating the steric shield.
Protocol B: Radziszewski Hydrolysis to Amide
  • Substrate: 1-aminocyclobutane-1-carbonitrile (1 mmol).

  • Catalyst/Reagent: 30% H₂O₂ (5 eq), 20% NaOH (1.2 eq).

  • Solvent: MeOH or EtOH (to solubilize the nitrile).

  • Procedure:

    • Cool solution to 0°C.[2]

    • Add NaOH, then dropwise H₂O₂. Exothermic.

    • Allow to warm to RT.[2] Monitor by TLC (Nitrile spot disappears; Amide spot is much more polar).

  • Quench: Carefully add saturated Na₂SO₃ to destroy excess peroxide (test with starch-iodide paper).

Heterocycle Formation (Bioisosteres)

Converting the nitrile to a tetrazole creates a lipophilic carboxylate bioisostere. Traditional methods use tributyltin azide (toxic) or


 (explosive). The Demko-Sharpless  method using Zinc(II) catalysis is the requisite modern approach for hindered nitriles.

Reaction Logic: The


 Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating the [2+3] cycloaddition with azide.
Reduction (Nitrile Diamine)

Reduction to the 1,1-diaminomethylcyclobutane requires a hard hydride donor. Lithium Aluminum Hydride (LAH) is preferred over catalytic hydrogenation (Raney Ni) for lab-scale purity, as Raney Ni can sometimes cause retro-Strecker side reactions under high pressure.

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways from the core ACBN scaffold, highlighting the specific reagents required to overcome the activation energy barriers imposed by the ring.

ACBN_Reactivity ACBN 1-Aminocyclobutane- 1-carbonitrile (Core Scaffold) Amide Cyclobutane Amino-Amide (Partial Hydrolysis) ACBN->Amide Radziszewski: H2O2, NaOH, 0°C (Alpha-effect nucleophile) Tetrazole 1,5-Disubstituted Tetrazole (Bioisostere) ACBN->Tetrazole NaN3, ZnBr2 Water, Reflux (Demko-Sharpless) Diamine 1,1-Diaminomethyl cyclobutane ACBN->Diamine LiAlH4, THF (Fieser Quench) Acid ACBC (Amino Acid Target) Amide->Acid HCl (6N), Reflux (Thermodynamic sink) Steric STERIC BARRIER: Puckered Ring hinders Standard Nucleophiles Steric->ACBN

Caption: Divergent synthesis from the ACBN scaffold. Note the requirement for activated nucleophiles (HOO-) or catalysts (Zn2+) to overcome steric hindrance.

Experimental Data Summary

The following table summarizes reaction conditions specifically optimized for the cyclobutane scaffold compared to linear analogs.

TransformationStandard Reagent (Linear)Optimized for Cyclobutane (ACBN)Mechanistic Rationale
Hydrolysis

/ Reflux

/ NaOH (Radziszewski)

is smaller and more nucleophilic than

, bypassing steric shielding.
Tetrazole

/

/ DMF

/

/

Lewis acid (

) activates the nitrile, lowering the activation energy for cycloaddition.
Reduction

/ Pd/C

/ THF
Avoids high-pressure/temp conditions that risk retro-Strecker ring opening.
Storage Free baseHCl SaltThe free

-aminonitrile is thermodynamically unstable relative to the ketone + HCN.

Detailed Protocol: Reduction to Diamine

This protocol includes the critical "Fieser" workup to prevent aluminum emulsions, a common failure mode in cyclobutane amine synthesis.

Reagents:

  • 
     (2.0 eq, 1M in THF)
    
  • Anhydrous THF

  • 1-aminocyclobutane-1-carbonitrile (1.0 eq)

Workflow:

  • Setup: Flame-dry a 2-neck RBF. Flush with

    
    . Add 
    
    
    
    solution. Cool to 0°C.[2]
  • Addition: Dissolve the nitrile in minimal anhydrous THF. Add dropwise to the

    
    .
    
    • Observation: Gas evolution (

      
      ) will occur.
      
  • Reflux: Warm to RT, then reflux for 4–6 hours. The steric bulk requires thermal energy to drive the reduction of the intermediate imine species to completion.

  • The Fieser Quench (Critical): Cool to 0°C. For every x grams of

    
     used, add sequentially:
    
    • x mL Water (Very slow addition)

    • x mL 15% NaOH

    • 3x mL Water[3]

  • Filtration: A white, granular precipitate (lithium aluminate) forms. Filter through Celite.[2] The filtrate contains the clean diamine.

References

  • Strecker Synthesis Mechanism & Applications

    • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Tetrazole Synthesis (Zinc Catalysis)

    • Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] Journal of Organic Chemistry. [Link]

  • Radziszewski Hydrolysis (Peroxide Method)

    • Radziszewski Reaction. Organic Chemistry Portal. [Link]

  • Reduction of Nitriles (LiAlH4 Protocol)

    • Reduction of Nitriles to Amines.[2][5][6] Organic Synthesis (Org.[3][7] Synth. Coll. Vol.). [Link]

  • ACBC (1-aminocyclobutane-1-carboxylic acid)

    • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides. Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Protection of 3-Aminocyclobutane-1-carbonitrile

Abstract & Strategic Importance The protection of 3-aminocyclobutane-1-carbonitrile is a critical workflow in the synthesis of Janus Kinase (JAK) inhibitors, most notably abrocitinib (Cibinqo®), used in the treatment of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The protection of 3-aminocyclobutane-1-carbonitrile is a critical workflow in the synthesis of Janus Kinase (JAK) inhibitors, most notably abrocitinib (Cibinqo®), used in the treatment of atopic dermatitis. This scaffold presents unique challenges due to the high ring strain (~26 kcal/mol) of the cyclobutane core and the lability of the nitrile group under harsh acidic or basic conditions.

This guide details the N-tert-butoxycarbonyl (Boc) protection protocol, the industry standard for this intermediate. It prioritizes chemo-selectivity to prevent nitrile hydrolysis (to amide/acid) and addresses the management of cis/trans stereoisomers, which is critical for downstream biological activity.

Strategic Analysis: Chemical Challenges

Before initiating the protocol, researchers must understand the three failure modes associated with this specific molecule:

  • Nitrile Hydrolysis: The nitrile group (-CN) at the C1 position is susceptible to hydrolysis under strong aqueous acid (forming the carboxylic acid) or strong base/peroxide conditions (forming the amide). Mitigation: Use mild acidic workups (Citric acid) and avoid heating with strong bases.

  • Ring Strain & Isomerization: The cyclobutane ring is puckered. The cis and trans isomers have distinct thermodynamic profiles. While the ring is kinetically stable to standard Boc conditions, purification requires awareness of the polarity differences between isomers.

  • Exotherm Control: The reaction of primary amines with di-tert-butyl dicarbonate (

    
    ) is exothermic. In strained systems, heat management is vital to prevent side reactions.
    
Decision Matrix: Protecting Group Selection
FeatureBoc (Recommended) Cbz (Alternative) Fmoc (Specialized)
Reagent



Conditions Mild Base / DCM or THFSchotten-Baumann (Aq. Base)Mild Base / Dioxane
Deprotection Acid (TFA or HCl)Hydrogenation (

)
Base (Piperidine)
Nitrile Compatibility High (Base stable)High (Base stable)Medium (Base labile)
Use Case Standard synthesis (e.g., Abrocitinib)Orthogonal to acid-labile groupsSolid-phase synthesis

Experimental Workflow (Graphviz)

The following diagram outlines the logical flow for the synthesis, workup, and purification, highlighting critical decision points for stereochemistry.

BocProtectionWorkflow Start Start: 3-Aminocyclobutane-1-carbonitrile (HCl Salt or Free Base) Solubilization Step 1: Solubilization DCM or THF + TEA/DIPEA (0°C) Start->Solubilization Addition Step 2: Reagent Addition Add Boc2O (1.1 eq) dropwise Solubilization->Addition Monitoring Step 3: Monitoring TLC/LCMS (Disappearance of Amine) Addition->Monitoring Workup Step 4: Workup Wash w/ 10% Citric Acid (Avoid strong HCl) Monitoring->Workup Complete Crude Crude Product (Cis/Trans Mixture) Workup->Crude Decision Isomer Separation Required? Crude->Decision Column Flash Chromatography (Silica, Hex/EtOAc) Separates Cis/Trans Decision->Column Yes (High Purity) Recryst Recrystallization (e.g., Hexane/Toluene) Decision->Recryst Yes (Scalable) Final Final Product: tert-butyl (3-cyanocyclobutyl)carbamate Decision->Final No (Use as Mix) Column->Final Recryst->Final

Caption: Workflow for N-Boc protection emphasizing mild acidic workup to preserve the nitrile group.

Detailed Protocol: N-Boc Protection

This protocol assumes the starting material is the hydrochloride salt (


). If using the free base, omit the extra equivalent of base.
Reagents & Stoichiometry[1][2]
ComponentRoleEquivalentsNotes
3-Aminocyclobutane-1-carbonitrile HCl Substrate1.0Hygroscopic; dry before use.
Di-tert-butyl dicarbonate (

)
Reagent1.1 - 1.2Melt if solid (mp ~23°C) or use solution.
Triethylamine (TEA) Base2.51 eq to neutralize HCl, 1.5 eq for reaction.
Dichloromethane (DCM) Solvent10 Vol (mL/g)Anhydrous preferred but not strictly required.
4-Dimethylaminopyridine (DMAP) Catalyst0.05 (Optional)Accelerates sluggish reactions.
Step-by-Step Procedure
  • Preparation:

    • Charge a reaction flask with 3-aminocyclobutane-1-carbonitrile HCl (1.0 eq) and DCM (10 volumes).

    • Cool the suspension to 0°C using an ice bath. Reason: Controls exotherm upon base addition.

  • Base Addition:

    • Add TEA (2.5 eq) dropwise over 10 minutes. The mixture will become homogeneous or a fine suspension of TEA-HCl salts.

    • Stir for 15 minutes at 0°C to ensure free-basing of the amine.

  • Boc Anhydride Addition:

    • Dissolve

      
        (1.1 eq) in a minimal amount of DCM.
      
    • Add the

      
       solution dropwise to the reaction mixture at 0°C.
      
    • Critical: Do not allow the temperature to exceed 10°C during addition to prevent runaway exotherms.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 3–6 hours.

    • Validation: Check TLC (Stain: Ninhydrin or PMA). The starting amine spot (polar, baseline) should disappear; the product spot (less polar,

      
       in 30% EtOAc/Hex) should appear.
      
  • Workup (Nitrile-Safe):

    • Dilute with DCM.

    • Wash organic layer with 10% Citric Acid (2x). Reason: Citric acid (pH ~4) removes unreacted amine and TEA but is too weak to hydrolyze the nitrile.

    • Wash with Saturated

      
        (1x) to remove excess citric acid.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      

Purification and Stereochemistry

The crude product is typically a mixture of cis and trans isomers (approx 1:1 to 6:4 depending on the starting material source).

  • Separation Strategy: The cis isomer (nitrile and carbamate on the same side) generally exhibits higher polarity than the trans isomer due to the additive dipole moment.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Gradient of 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Elution Order: The trans-isomer typically elutes first (less polar), followed by the cis-isomer.

  • Crystallization: If one isomer is highly predominant, recrystallization from Toluene/Heptane is often effective for enrichment.

Analytical Validation (Self-Validating Data)

Upon isolation, the product tert-butyl (3-cyanocyclobutyl)carbamate should be validated against these expected parameters.

  • Physical State: White to off-white solid.

  • LC-MS:

    • Expected Mass:

      
       (Calculated for 
      
      
      
      ).
    • Note: Boc groups often fragment in MS sources. Look for

      
       or 
      
      
      
      .
  • 1H NMR (400 MHz,

    
    ) - Representative: 
    
    • 
       4.80 (br s, 1H, -NH ).
      
    • 
       4.10 - 4.30 (m, 1H, CH -NHBoc).
      
    • 
       2.90 - 3.10 (m, 1H, CH -CN).
      
    • 
       2.60 - 2.80 (m, 2H, Ring protons).
      
    • 
       2.20 - 2.40 (m, 2H, Ring protons).
      
    • 
       1.44 (s, 9H, Boc -C(CH 
      
      
      
      )
      
      
      ).
    • Diagnostic: The shift of the methine proton adjacent to the nitrile differs between cis and trans isomers (typically

      
       ppm).
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Volatility of productThe product has a low molecular weight. Avoid high vacuum for extended periods or heating above 40°C during rotary evaporation.
Nitrile Hydrolysis (New amide peak in NMR)Acid/Base too strongSwitch to Citric Acid for acidic wash. Ensure reaction temperature did not exceed 30°C.
Incomplete Reaction Steric hindranceAdd 5 mol% DMAP. Gently heat to 35°C (monitor closely).
Gumming/Oiling Impure starting materialStarting amine HCl salts can be sticky. Ensure free-basing is complete (Step 2) before adding

.

References

  • Pfizer Inc. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2011068881. (Describes the synthesis of JAK inhibitors using this scaffold).

  • Organic Syntheses. Protection of Amines: tert-Butyl Carbamate. (General reference for Boc chemistry).

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
  • BenchChem. Boc Protection Mechanism and Protocols. (General procedural reference).

  • National Institute of Standards and Technology (NIST). tert-Butyl carbamate Data.[1]

Sources

Application

experimental procedure for coupling reactions with 3-Aminocyclobutane-1-carbonitrile

This Application Note is designed for medicinal chemists and process scientists working with 3-Aminocyclobutane-1-carbonitrile (3-ACBC) . It moves beyond basic synthesis to address the specific handling, stereochemical i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with 3-Aminocyclobutane-1-carbonitrile (3-ACBC) . It moves beyond basic synthesis to address the specific handling, stereochemical integrity, and coupling nuances required for high-yield derivatization, particularly in the context of JAK inhibitor synthesis (e.g., Abrocitinib).[1]

Executive Summary

3-Aminocyclobutane-1-carbonitrile (3-ACBC) is a high-value pharmacophore, most notably acting as the solvent-exposed "warhead" or binding motif in Janus Kinase (JAK) inhibitors like Abrocitinib .[1] Its rigid cyclobutane core restricts conformational freedom, improving selectivity compared to flexible propyl linkers.[1] However, the molecule presents distinct challenges:[1][2]

  • Stereochemical Drift: The cis and trans isomers exhibit vastly different biological activities and solubilities.

  • Nucleophilicity: The electron-withdrawing nitrile group at the 1-position exerts a through-bond inductive effect, slightly reducing the pKa (and nucleophilicity) of the 3-amine compared to unsubstituted cyclobutylamines.[1]

  • Salt Management: The free base is prone to degradation; successful coupling requires efficient in-situ neutralization of the stable salt forms (HCl or Tosylate).

Chemical Profile & Handling

Stereochemistry: The Critical Parameter

The cis isomer (nitrile and amine on the same face) is the predominant bioactive form in current JAK1 inhibitors.

  • Cis-isomer: Generally more polar; often designated as (1r,3r) or (1s,3s) depending on specific nomenclature conventions, but best referred to as cis.[1]

  • Trans-isomer: Less polar; often an impurity in bulk synthesis.[1]

Data Table 1: Physicochemical Properties

PropertySpecificationNotes
CAS (cis-HCl) 2836737-04-1Preferred stable form for storage.[1]
CAS (trans-HCl) 2836737-05-2Often used as a negative control in SAR.[1]
pKa (Conjugate Acid) ~8.9 - 9.2Lower than typical secondary amines (~10.[1]5) due to nitrile EWG.[1]
Solubility (Salt) Water, DMSO, MeOHPoor solubility in DCM/THF until neutralized.[1]
Stability Hygroscopic (Salt)Free base rapidly absorbs CO₂; handle under N₂.[1]
Storage & Activation

Protocol: Store as the HCl or Tosylate salt at -20°C. Caution: Do not generate the free base for long-term storage. Generate it in situ during the coupling reaction to prevent polymerization or hydrolysis of the nitrile.

Decision Logic: Selecting the Coupling Strategy

The choice of coupling method depends on the electrophile partner. Use the decision tree below to select the optimal protocol.

CouplingLogic Start Start: Select Electrophile Heterocycle Electrophile: Halo-Heterocycle (Cl-Pyrimidine/Purine) Start->Heterocycle Carboxylic Electrophile: Carboxylic Acid Start->Carboxylic Aldehyde Electrophile: Aldehyde/Ketone Start->Aldehyde MethodSNAr Protocol A: SNAr (High Temp, Polar Solvent) Heterocycle->MethodSNAr Kinase Inhibitor Synthesis MethodAmide Protocol B: Amide Coupling (HATU/T3P, RT) Carboxylic->MethodAmide Peptidomimetic/Linker MethodRedAm Protocol C: Reductive Amination (STAB, AcOH) Aldehyde->MethodRedAm Alkylation

Figure 1: Decision matrix for coupling 3-ACBC based on electrophile type.

Experimental Protocols

Protocol A: SNAr Coupling (The "Abrocitinib" Method)

Application: Attaching 3-ACBC to chloropyrimidines or chloropurines (common in kinase inhibitor synthesis).[1] Mechanism: Nucleophilic Aromatic Substitution.[3][4] Critical Factor: The amine salt must be fully neutralized to react, but the nitrile group makes the amine a "softer" nucleophile, often requiring heat.[1]

Reagents:

  • Electrophile: 2,4-Dichloropyrimidine (or analog) [1.0 equiv][1]

  • Nucleophile: cis-3-Aminocyclobutane-1-carbonitrile HCl [1.1 equiv][1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) [2.5 – 3.0 equiv][1]

  • Solvent: n-Butanol (preferred for reflux) or Ethanol.[1]

Step-by-Step Procedure:

  • Charge: To a reaction vessel equipped with a reflux condenser, add the chloropyrimidine substrate (1.0 equiv) and n-Butanol (5-10 volumes).

  • Salt Addition: Add cis-3-Aminocyclobutane-1-carbonitrile HCl (1.1 equiv) as a solid.

  • Neutralization: Add DIPEA (3.0 equiv) dropwise.[1] The mixture may become homogeneous or slightly cloudy.

  • Reaction: Heat the mixture to 90–110°C (reflux if using EtOH) for 4–12 hours.

    • Note: Monitor by LCMS. The nitrile group is stable under these conditions, but avoid strong aqueous base which could hydrolyze it to the amide.

  • Workup:

    • Cool to room temperature.[5]

    • Option A (Precipitation): If the product is crystalline, add water (anti-solvent) to precipitate the product.[1] Filter and wash with water/EtOH (1:1).[1]

    • Option B (Extraction): Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine.[1] Dry over MgSO₄.

  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexane).[1]

Why this works: n-Butanol allows for higher reaction temperatures than ethanol, overcoming the reduced nucleophilicity of the cyclobutane amine caused by the ring strain and nitrile induction.

Protocol B: Amide Coupling (General MedChem)

Application: Attaching 3-ACBC to a carboxylic acid scaffold.[1] Critical Factor: Order of addition is vital to prevent "capping" of the coupling reagent by the amine salt before the active ester forms.

Reagents:

  • Carboxylic Acid [1.0 equiv][1]

  • Coupling Agent: HATU [1.1 equiv] (Preferred over EDC for sterically hindered cyclobutanes)[1]

  • Base: DIPEA [3.0 equiv][1]

  • Amine: cis-3-Aminocyclobutane-1-carbonitrile HCl [1.1 equiv][1]

  • Solvent: DMF or DMAc (Dry).[1]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (10 volumes). Add HATU (1.1 equiv) and only 1.0 equiv of DIPEA. Stir for 5–10 minutes at RT.

    • Mechanism:[1][6] This forms the O-At active ester.

  • Amine Prep: In a separate vial, suspend the 3-ACBC HCl salt in DMF and add the remaining DIPEA (2.0 equiv). Sonicate briefly to ensure free base formation.

  • Coupling: Add the amine/base solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Dilute with 10% LiCl solution (helps remove DMF) and extract with EtOAc.

  • Warning: Do not use strong acid washes (e.g., 1M HCl) during workup if your product retains the nitrile, as hydrolysis can occur over time.[1] Use dilute citric acid or NH₄Cl instead.

Analytical Quality Control (Isomer Differentiation)

Distinguishing cis from trans is non-trivial without a reference standard. Use 1H-NMR NOE (Nuclear Overhauser Effect) experiments.[1]

Data Table 2: NMR Diagnostics

FeatureCis-Isomer (Target)Trans-Isomer
NOE Signal Strong correlation between H-1 (nitrile methine) and H-3 (amine methine).[1]No/Weak correlation between H-1 and H-3.
Coupling (J) Methine protons often appear as pseudo-quintets.[1]Methine protons often appear more complex/broad.
Polarity (TLC) generally Lower Rf (more polar).[1]generally Higher Rf (less polar).[1]

Troubleshooting & Optimization

Troubleshooting Problem Issue Detected LowYield Low Yield (<30%) Problem->LowYield Hydrolysis Nitrile Hydrolysis (Amide byproduct) Problem->Hydrolysis Epimerization Cis/Trans Scrambling Problem->Epimerization Sol1 Switch solvent to n-BuOH Increase Temp to 110°C LowYield->Sol1 Sol2 Reduce Base Load Avoid Aqueous Workup Hydrolysis->Sol2 Sol3 Lower Temp Use HATU instead of EDC Epimerization->Sol3

Figure 2: Troubleshooting common issues in 3-ACBC coupling.

  • Issue: Incomplete Reaction in SNAr.

    • Cause: The HCl salt was not fully neutralized, or the temperature is too low.

    • Fix: Ensure 3.0 equiv of base is used.[7] Switch from EtOH (78°C) to n-BuOH (117°C) or DMSO (100°C).

  • Issue: Epimerization.

    • Cause: High temperatures with strong bases can cause the chiral center alpha to the nitrile to epimerize.

    • Fix: Keep SNAr reactions below 120°C. For amide coupling, avoid excess base during the activation step.[1]

References

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors (Abrocitinib)." World Intellectual Property Organization, WO2018/055486. Link

  • Vazquez, M. et al. "Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis."[1] Journal of Medicinal Chemistry, 2018.[1] Link

  • Dunetz, J. R. et al. "Amide Bond Formation in Pharmaceutical Manufacturing: Trends and Case Studies." Organic Process Research & Development, 2016.[1] Link

  • Wuxi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." Wuxi Biology Application Notes, 2022.[1] Link

Sources

Method

The Strategic deployment of 3-Aminocyclobutane-1-carbonitrile Hydrochloride in Chiral Synthesis: A Guide for Researchers

In the landscape of modern medicinal chemistry, the demand for structurally novel and stereochemically defined building blocks is incessant. Small, strained ring systems, in particular, have garnered significant attentio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the demand for structurally novel and stereochemically defined building blocks is incessant. Small, strained ring systems, in particular, have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to drug candidates. Among these, the cyclobutane motif stands out as a versatile scaffold. This technical guide delves into the application of 3-Aminocyclobutane-1-carbonitrile hydrochloride as a strategic chiral building block in the synthesis of complex molecular architectures, providing detailed insights and protocols for its effective utilization.

Introduction: The Significance of the Cyclobutane Scaffold in Drug Discovery

The incorporation of a cyclobutane ring into a molecule can significantly influence its pharmacological properties. The inherent ring strain and non-planar geometry of the cyclobutane core can lead to favorable binding interactions with biological targets and can improve pharmacokinetic profiles by reducing metabolic susceptibility. This has led to the increasing prevalence of cyclobutane-containing compounds in drug discovery pipelines, including inhibitors of Tyrosine Kinase 2 (TYK2) and intermediates for antiviral agents like Bictegravir.[1][2]

3-Aminocyclobutane-1-carbonitrile hydrochloride, as a bifunctional molecule with a chiral center, presents a valuable starting point for the enantioselective synthesis of a variety of complex molecules. The presence of both an amino and a nitrile group allows for a wide range of chemical transformations, making it a highly versatile tool for the synthetic chemist.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC₅H₉ClN₂
Molecular Weight132.60 g/mol
AppearanceWhite to off-white solidN/A
SolubilitySoluble in water and polar organic solventsN/A

Handling and Storage: 3-Aminocyclobutane-1-carbonitrile hydrochloride should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place.

Core Synthetic Strategies and Applications

The strategic value of 3-Aminocyclobutane-1-carbonitrile hydrochloride lies in the orthogonal reactivity of its amino and nitrile functionalities, coupled with the stereochemical information embedded in its chiral center. This allows for a variety of synthetic manipulations to construct more complex molecules with high stereocontrol.

Protection of the Amino Group

The first step in many synthetic sequences involving this building block is the protection of the primary amine. This is crucial to prevent unwanted side reactions in subsequent steps. The choice of protecting group will depend on the specific reaction conditions to be employed later in the synthesis. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Protocol: Boc-Protection of 3-Aminocyclobutane-1-carbonitrile

This protocol describes the protection of the amino group of 3-Aminocyclobutane-1-carbonitrile hydrochloride using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3-Aminocyclobutane-1-carbonitrile hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N) (2.2 eq) at 0 °C.

  • Stir the mixture for 10 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected 3-aminocyclobutane-1-carbonitrile.

Expected Outcome:

This procedure typically provides the Boc-protected product in good to excellent yield (80-95%). The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Triethylamine: The hydrochloride salt of the starting material is acidic. Triethylamine is added to neutralize the HCl and to deprotonate the ammonium salt, liberating the free amine which is the nucleophilic species that reacts with (Boc)₂O.

  • 0 °C initial temperature: The reaction of the amine with (Boc)₂O is exothermic. Starting the reaction at a lower temperature helps to control the reaction rate and prevent potential side reactions.

  • Aqueous workup: The washes with NaHCO₃ and brine are to remove any unreacted starting materials, triethylamine hydrochloride, and other water-soluble impurities.

Boc_Protection start 3-Aminocyclobutane-1-carbonitrile HCl reagents (Boc)₂O, Et₃N DCM, 0 °C to rt start->reagents product N-Boc-3-aminocyclobutane-1-carbonitrile reagents->product caption Boc Protection Workflow

Caption: Workflow for Boc protection.

Elaboration of the Nitrile Group

The nitrile functionality in the protected 3-aminocyclobutane-1-carbonitrile can be transformed into a variety of other functional groups, including carboxylic acids, amides, and amines.

Protocol: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol outlines the hydrolysis of N-Boc-3-aminocyclobutane-1-carbonitrile to the corresponding carboxylic acid.

Materials:

  • N-Boc-3-aminocyclobutane-1-carbonitrile

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N-Boc-3-aminocyclobutane-1-carbonitrile (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (excess, e.g., 5-10 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified by recrystallization or column chromatography.

Expected Outcome:

The hydrolysis should proceed in high yield to provide N-Boc-3-aminocyclobutane-1-carboxylic acid.

Causality behind Experimental Choices:

  • NaOH and Heat: The hydrolysis of a nitrile to a carboxylic acid is typically slow under neutral conditions. The use of a strong base like NaOH and elevated temperatures significantly accelerates the reaction rate.

  • Acidification: The initial product of the hydrolysis is the sodium salt of the carboxylic acid. Acidification is necessary to protonate the carboxylate and obtain the free carboxylic acid, which is then extractable into an organic solvent.

Nitrile_Hydrolysis start N-Boc-3-aminocyclobutane-1-carbonitrile reagents 1. NaOH, MeOH/H₂O, reflux 2. HCl start->reagents product N-Boc-3-aminocyclobutane-1-carboxylic acid reagents->product caption Nitrile Hydrolysis Workflow

Caption: Workflow for nitrile hydrolysis.

Application in the Synthesis of Pharmaceutical Intermediates

The resulting N-Boc-3-aminocyclobutane-1-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules, including analogs of bioactive compounds. For instance, it can be coupled with other amino acids or amines to form amide bonds, a key reaction in the synthesis of peptides and other pharmaceutical agents.

Example Application: Amide Coupling

The carboxylic acid can be activated and coupled with an amine to form an amide bond. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA) are commonly used for this transformation.

Conclusion

3-Aminocyclobutane-1-carbonitrile hydrochloride is a powerful and versatile chiral building block for the synthesis of complex, stereochemically defined molecules. Its bifunctional nature allows for a wide range of synthetic transformations, and its inherent chirality provides a valuable starting point for enantioselective synthesis. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.

References

  • PubChem Compound Summary for CID 14586363, 1-Amino-1-cyclopropanecarbonitrile hydrochloride. National Center for Biotechnology Information. [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • US11040967B2 - TYK2 inhibitors, uses, and methods for production thereof.
  • CN110092726B - Synthesis method of Bictegravir intermediate.

Sources

Application

solid-phase synthesis of peptides containing 3-aminocyclobutane-1-carboxylic acid

Application Note: Solid-Phase Synthesis of Peptides Containing 3-Aminocyclobutane-1-Carboxylic Acid ( -ACBC) Executive Summary This guide details the solid-phase synthesis (SPPS) of peptides containing 3-aminocyclobutane...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of Peptides Containing 3-Aminocyclobutane-1-Carboxylic Acid (


-ACBC) 

Executive Summary

This guide details the solid-phase synthesis (SPPS) of peptides containing 3-aminocyclobutane-1-carboxylic acid (3-ACBC) . Unlike the more common


-amino acid analogue (1-aminocyclobutane-1-carboxylic acid, often abbreviated as ACBC), the 3-amino  isomer is a conformationally restricted 

-amino acid (GABA analogue).

Incorporating 3-ACBC introduces specific geometric constraints (


 vs. 

) into the peptide backbone, often used to engineer foldamers or enhance metabolic stability. This protocol addresses the unique challenges of this residue, specifically backbone rigidity , aggregation potential , and geometric isomerism .

Scientific Background & Strategic Planning

The Molecule: 3-ACBC vs. -ACBC

It is critical to distinguish the target molecule from its isomers:

  • 
    -ACBC (1-amino):  A quaternary 
    
    
    
    -amino acid; highly sterically hindered at the coupling site.
  • 
    -ACBC (2-amino):  A 
    
    
    
    -amino acid; induces specific helical turns.
  • 3-ACBC (Target): A

    
    -amino acid.[1][2][3] The amino and carboxyl groups are separated by the cyclobutane ring (1,3-substitution).
    
    • Function: Acts as a rigid spacer.

    • Stereochemistry: Exists as cis (meso) or trans (meso) geometric isomers.

      • Cis-3-ACBC: Promotes "U-turn" or hairpin-like structures.

      • Trans-3-ACBC: Promotes extended, linear conformations.

Synthetic Challenges
  • Aggregation: Peptides containing rigid cycloalkane residues are prone to

    
    -sheet formation and aggregation on-resin, leading to incomplete coupling of subsequent amino acids.
    
  • Solubility: The hydrophobicity of the cyclobutane ring requires optimized solvent systems.

  • Kinetics: While the primary amine of 3-ACBC is less sterically hindered than

    
    -ACBC, the rigid trajectory of the amine can make it difficult for the incoming activated amino acid to access the nucleophile.
    

Materials and Equipment

CategoryItemSpecification/Notes
Resin ChemMatrix® Rink Amide Recommended. PEG-based resins swell better in diverse solvents, reducing aggregation compared to polystyrene (PS).
Monomer Fmoc-3-ACBC-OH Ensure specific isomer purity (cis or trans). Commercial sources often supply the trans isomer by default.
Coupling Reagents DIC / Oxyma Pure Standard. Reduces racemization risk and is safer than benzotriazoles (HOBt).
Difficult Coupling HATU / HOAt / DIEA High Power. Use for coupling onto the 3-ACBC amine if DIC fails.
Solvents DMF, NMP, DCMPeptide synthesis grade.[4] NMP is preferred for aggregation-prone sequences.
Deprotection 20% Piperidine in DMFStandard Fmoc removal.

Detailed Experimental Protocol

Resin Preparation
  • Weigh appropriate amount of ChemMatrix Rink Amide resin (loading 0.4–0.6 mmol/g).

  • Swelling: Swell in DCM for 20 minutes, then wash with DMF (

    
     min).
    
Coupling Cycle (Standard AA onto Resin)

Perform standard Fmoc-SPPS for the residues preceding 3-ACBC.

Coupling of Fmoc-3-ACBC-OH

Rationale: The carboxyl group of 3-ACBC is attached to the ring but is not quaternary. Standard activation works, but extended time ensures completion.

  • Activation:

    • Dissolve Fmoc-3-ACBC-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).[5]

    • Pre-activation: Allow to react for 2–3 minutes before adding to resin.

  • Reaction:

    • Add mixture to the resin.

    • Agitate at Room Temperature (RT) for 60–90 minutes .

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).

    • Result: If beads are colorless, coupling is complete. If blue, re-couple using HATU (see below).

Deprotection of 3-ACBC
  • Wash resin with DMF (

    
    ).[4]
    
  • Add 20% Piperidine/DMF (containing 0.1M Oxyma to suppress aspartimide formation if Asp is present).

  • Agitate for 5 min , drain, then add fresh deprotection solution for 10 min .

  • Note: The resulting free amine is a primary amine attached to a cyclobutane ring. It is stable.

Coupling the NEXT Amino Acid (The Critical Step)

Rationale: Once 3-ACBC is installed, the rigidity of the ring dictates the trajectory of the amine. This is the most likely step to fail due to steric clash with the incoming Fmoc-AA.

  • Reagent Choice: Switch to HATU for this step to drive the reaction.

  • Activation:

    • Fmoc-AA-OH (4.0 eq).

    • HATU (3.9 eq).

    • DIEA (8.0 eq).

  • Reaction:

    • Dissolve in DMF/NMP (1:1) to disrupt aggregation.[6]

    • Double couple: 2

      
       45 minutes .
      
  • Capping (Optional but Recommended):

    • If Kaiser test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) to prevent deletion sequences.

Cleavage and Isolation
  • Wash resin with DCM (

    
    ) and dry under nitrogen.
    
  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Time: 2–3 hours at RT.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for the critical coupling steps involving 3-ACBC.

SPPS_Workflow cluster_ACBC 3-ACBC Incorporation cluster_NextAA Post-ACBC Extension (Critical) Start Resin Preparation (ChemMatrix Rink Amide) Fmoc_Removal Fmoc Deprotection (20% Piperidine) Start->Fmoc_Removal Couple_ACBC Couple Fmoc-3-ACBC-OH (DIC/Oxyma, 3 eq, 90 min) Fmoc_Removal->Couple_ACBC Cleavage TFA Cleavage & Ether Ppt Fmoc_Removal->Cleavage Sequence Complete Test_1 Kaiser Test Couple_ACBC->Test_1 Recouple_1 Re-couple (HATU/DIEA) Test_1->Recouple_1 Fail (Blue) Deprotect_ACBC Deprotect 3-ACBC (Expose rigid primary amine) Test_1->Deprotect_ACBC Pass (Colorless) Recouple_1->Test_1 Couple_Next Couple Next Fmoc-AA (HATU/DIEA, 4 eq, 2x45 min) Deprotect_ACBC->Couple_Next Test_2 Kaiser Test Couple_Next->Test_2 Test_2->Fmoc_Removal Pass (Next Cycle) Cap Capping (Ac2O/Pyridine) Test_2->Cap Fail (Slight Blue) Cap->Fmoc_Removal

Caption: Workflow for incorporating 3-ACBC, highlighting the critical "Post-ACBC" coupling step requiring high-power activation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling of Next AA Steric hindrance / Rigid trajectorySwitch to HATU or PyAOP . Use microwave assistance (50°C, 10 min) if available.
Aggregation (Gel-like resin)

-sheet formation induced by rigidity
Use Pseudoproline dipeptides for Ser/Thr/Cys residues downstream. Switch solvent to NMP or add salts (0.1M LiCl) to coupling mixture.
Low Purity (Isomers) Cis/Trans contamination in starting materialVerify monomer purity by NMR/HPLC before synthesis. 3-ACBC isomers are separable by C18 HPLC.
Racemization Over-activationIf using microwave, limit temperature to 50°C. Use Oxyma Pure instead of HOBt.

Characterization

Peptides containing 3-ACBC often display distinct retention times compared to flexible analogues due to their fixed shape.

  • HPLC: Use a C18 column with a shallow gradient (e.g., 0.5% B/min) to separate potential diastereomers if the starting material was not isomerically pure.

  • NMR:

    
    -NMR is diagnostic. The cyclobutane ring protons appear in the 1.8–3.0 ppm range.
    
    • Cis-isomer: Typically shows distinct NOE (Nuclear Overhauser Effect) signals between the H1 and H3 protons.

    • Trans-isomer: Lack of H1-H3 NOE.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Ortiz, A., et al. (2005). "(+)- and (-)-2-Aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides." Journal of Organic Chemistry, 70(21), 8340–8347. [Link] (Note: While focusing on the beta-isomer, this reference establishes the foundational handling of cyclobutane amino acids in SPPS).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]

  • Cheng, R. P., et al. (2001). "beta-Peptides: from structure to function." Chemical Reviews, 101(10), 3219–3232. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting side reactions in cyclobutane ring formation

Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing four-member...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing four-membered rings. The inherent ring strain of cyclobutanes makes their synthesis challenging, yet it is this same strain that renders them incredibly useful and reactive intermediates in organic synthesis.[1]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the most common side reactions and experimental challenges.

Section 1: Troubleshooting [2+2] Cycloaddition Reactions

The [2+2] cycloaddition, typically involving two olefin components, is the most direct and frequently used method for accessing cyclobutane cores.[2][3] However, controlling the selectivity of these reactions, whether they are thermally or photochemically initiated, is a significant challenge.[4]

FAQ 1: My photochemical [2+2] reaction is producing a mixture of regioisomers (Head-to-Head vs. Head-to-Tail). How can I improve selectivity?

Answer:

This is a classic challenge in [2+2] cycloadditions. The formation of Head-to-Head (HH) versus Head-to-Tail (HT) isomers is determined by the stability of the 1,4-biradical or zwitterionic intermediate formed after the initial bond formation.[5][6] The regioselectivity is notoriously difficult to control extrinsically because it depends heavily on the intrinsic steric and electronic properties of the substrates.[7][8]

Underlying Causality:

In a typical photosensitized reaction, the alkene is excited to a triplet state. This triplet species then reacts with a ground-state alkene to form a triplet 1,4-biradical intermediate. The regioselectivity is dictated by which initial C-C bond forms to yield the more stable biradical. For example, with styrenes, the initial bond will typically form at the β-carbon to generate a more stable benzylic radical. The subsequent spin-flip and ring closure can then lead to either HH or HT products.

Troubleshooting Protocol & Optimization:

  • Solvent Polarity Tuning: The lifetime and behavior of the reaction intermediates can be influenced by the solvent.

    • Non-polar solvents (e.g., hexane, toluene): These solvents can favor less polar intermediates and may influence the conformational equilibrium of the biradical through solvent cage effects, sometimes leading to improved selectivity.[5]

    • Polar solvents (e.g., acetonitrile, methanol): These can stabilize zwitterionic character in the intermediate, altering the potential energy surface and potentially shifting the HH/HT ratio.

  • Advanced Sensitizer/Catalyst Systems: Move beyond common sensitizers like acetone or benzophenone.[1]

    • Transition Metal Catalysts: Copper(I) salts (e.g., CuOTf) can act as effective catalysts, proceeding via a metal-to-ligand charge transfer (MLCT) excitation.[2] The coordination of the olefins to the metal center can pre-organize the reactants, leading to higher selectivity.

    • Quantum Dots (QDs): Colloidal QDs can serve as photocatalysts and reusable scaffolds. By carefully selecting the QD size, you can precisely tune the triplet energy to selectively sensitize one olefin in a mixture, which is particularly useful for achieving high selectivity in hetero-cycloadditions.[7][8] Substrate self-assembly on the QD surface has been shown to provide exceptional control over both regioselectivity and diastereoselectivity.[8]

  • Template-Directed Synthesis: Covalently tethering the two olefin components can enforce a specific orientation, leading to a single regioisomer upon intramolecular cycloaddition.[2][9] While this requires more synthetic effort upfront, it offers unparalleled control.

Workflow: Troubleshooting Regioselectivity

start Poor Regioselectivity (HH/HT Mixture) check_mechanism Is the reaction photochemical or thermal? start->check_mechanism photochem Photochemical check_mechanism->photochem Photochemical thermal Thermal check_mechanism->thermal Thermal solvent Step 1: Tune Solvent Polarity (e.g., Toluene vs. MeCN) photochem->solvent concerted Thermal reactions are often concerted. Regioselectivity is governed by FMO theory. thermal->concerted sensitizer Step 2: Change Sensitizer/Catalyst (e.g., Acetone -> Cu(I) or Quantum Dots) solvent->sensitizer template Step 3: Consider a Template-Directed Approach sensitizer->template ketene Is a ketene involved? concerted->ketene ketene_yes Yes: Regiochemistry is predictable. React most e--rich atom of alkene with e--poor carbonyl carbon of ketene. ketene->ketene_yes Yes ketene_no No: Standard thermal [2+2] is often forbidden. If observed, likely stepwise (diradical). Troubleshoot like photochemical path. ketene->ketene_no No

Caption: Decision tree for addressing poor regioselectivity.

FAQ 2: My reaction suffers from low diastereoselectivity (syn vs. anti). How can I favor one diastereomer?

Answer:

The syn/anti stereochemistry is also determined during the ring-closing step of the 1,4-biradical intermediate. The thermodynamically more stable anti (or trans) product, which minimizes steric interactions, is often the major product in untemplated reactions, but the preference may not be strong enough for practical applications.[7]

Underlying Causality:

After the first bond forms, the resulting 1,4-biradical has rotatable single bonds. The final stereochemistry depends on the competition between the rate of C-C bond rotation and the rate of spin-inversion followed by ring closure. If ring closure is fast relative to bond rotation, the stereochemistry of the starting alkenes may be preserved. If the biradical has a longer lifetime, it can equilibrate to its most stable conformation before closing, typically leading to the anti product.

Troubleshooting Protocol & Optimization:

  • Temperature Control: Lowering the reaction temperature can disfavor bond rotation in the intermediate relative to ring closure. Running photochemical reactions at temperatures like -60 °C has been shown to improve diastereoselectivity.[2]

  • Viscosity of the Medium: Increasing solvent viscosity can restrict the conformational freedom of the intermediate, potentially enhancing selectivity.

  • Supramolecular Scaffolding: Similar to controlling regioselectivity, using templates can be highly effective. For example, performing the reaction in the solid state or using molecular cages like zeolites or cucurbiturils can pre-align the reactants and lead to a single diastereomer.[5][7] Quantum dots have also demonstrated the ability to produce the typically minor syn diastereomers with high selectivity.[8]

  • Chiral Auxiliaries/Catalysts: For enantioselective synthesis, employing a chiral auxiliary on one of the substrates or using a chiral catalyst (e.g., a chiral phosphoric acid with a thioxanthone moiety for triplet energy transfer) can create a diastereomeric transition state, favoring the formation of one enantiomer.[10]

Data Summary: Factors Influencing Selectivity
ParameterEffect on Regioselectivity (HH vs. HT)Effect on Diastereoselectivity (syn vs. anti)Rationale & Reference
Solvent Polarity Variable; can alter intermediate stability.Can influence biradical lifetime; polar solvents may stabilize longer-lived intermediates, allowing equilibration to the thermodynamic product (anti).[5]
Temperature Minor effect.Lower temperatures can increase selectivity by slowing bond rotation relative to ring closure.[2]
Catalyst/Sensitizer High impact; can pre-organize substrates.High impact; chiral catalysts induce facial selectivity.[7][8][10]
Concentration Affects intermolecular vs. intramolecular rates but not typically HH/HT ratio.Minor effect.General reaction kinetics.
Supramolecular Host High impact; forces specific alignment.High impact; forces specific alignment.[5][7]
FAQ 3: My main side product is a polymer, or I observe significant cis/trans isomerization of my starting alkene. What should I do?

Answer:

These are common competing pathways, especially in photochemical reactions. Cis/trans isomerization occurs from the triplet excited state, while polymerization can occur in both thermal and photochemical reactions through radical chain mechanisms.

Underlying Causality:

  • Cis/trans Isomerization: Upon excitation to the triplet state, the π-bond of the alkene has significant single-bond character, allowing for rapid rotation around the C-C axis. If this excited state deactivates before reacting with another alkene, it can return to the ground state as a mixture of cis and trans isomers. This is a very fast and often unavoidable competing pathway.[7]

  • Polymerization: The 1,4-biradical intermediate is, by its nature, a radical species. If it reacts with another ground-state alkene molecule before ring closure, it can initiate a radical polymerization cascade. This is particularly problematic in thermal [2+2] reactions of electron-deficient alkenes.[11]

Troubleshooting Protocol & Optimization:

  • Control Concentration: This is the most critical parameter for suppressing intermolecular side reactions like polymerization. Run the reaction at high dilution to favor the intramolecular ring closure over intermolecular pathways. For intramolecular [2+2] reactions, this is less of an issue.

  • Use a Flow Reactor: For photochemical reactions, using a flow chemistry setup can be highly advantageous. It allows for a short, controlled irradiation time, minimizing the decomposition of the product and preventing over-irradiation that can lead to isomerization and polymerization. It also improves scalability and safety.

  • Optimize Wavelength and Sensitizer: Ensure the irradiation wavelength is appropriate for exciting the sensitizer or substrate and not the product, which could lead to photochemical ring-opening.[12] Choosing a sensitizer with a triplet energy just high enough to excite your reactant but not so high as to trigger other pathways can improve chemoselectivity.

  • Add a Radical Inhibitor (for thermal reactions): In cases where a thermal stepwise radical mechanism is suspected of causing polymerization, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes suppress this side reaction without impeding the desired cycloaddition.[13]

Section 2: Troubleshooting Ring Contractions & Expansions

Methods like the contraction of pyrrolidines or ring expansion of cyclopropyl carbenes offer powerful alternatives for synthesizing substituted cyclobutanes.[14][15]

FAQ 4: My pyrrolidine-to-cyclobutane ring contraction is giving me alkene byproducts from β-fragmentation. How can I suppress this?

Answer:

This side reaction is a known competing pathway in syntheses that proceed through a 1,4-biradical intermediate, such as the iodonitrene-mediated contraction of pyrrolidines.[14][16]

Underlying Causality:

The proposed mechanism involves the formation of a 1,1-diazene from the pyrrolidine, which then extrudes N₂ to generate a singlet 1,4-biradical.[16][17] This biradical has two primary fates: rapid intramolecular cyclization to form the C-C bond of the cyclobutane (Path A), or homolytic cleavage of a C-C bond (β-fragmentation) to yield olefinic side products (Path B).[14][16]

Mechanism: Competing Fates of the 1,4-Biradical

cluster_main Pyrrolidine Contraction A Pyrrolidine B 1,1-Diazene Intermediate A->B - Iodonitrene C Singlet 1,4-Biradical B->C - N2 (rds) D Path A: Desired Cyclobutane (Stereoretentive) C->D Rapid Ring Closure E Path B: Alkene Byproduct (β-Fragmentation) C->E Homolytic Cleavage

Caption: Competing pathways in pyrrolidine ring contraction.

Troubleshooting Protocol & Optimization:

  • Substituent Effects (Thorpe-Ingold Effect): The rate of ring closure can be accelerated relative to fragmentation by introducing gem-disubstitution on the pyrrolidine ring. Placing a quaternary carbon center on the pyrrolidine can create a favorable steric compression (the Thorpe-Ingold effect) that biases the conformation towards the transition state for cyclization, increasing the yield of the desired cyclobutane.[14]

  • Electronic Tuning: The stability of the radical intermediates plays a key role. Pyrrolidines bearing electron-rich aryl groups sometimes give lower yields. This is not due to a higher activation barrier for N₂ release but may be related to side reactions like over-oxidation of the electron-rich arene by the hypervalent iodine reagents used to generate the iodonitrene.[14][17] If you observe this, consider using substrates with less electron-rich or electron-neutral substituents.

  • Reaction Conditions: While the key competition is kinetically controlled at the biradical stage, ensure the reaction conditions for generating the initial 1,1-diazene are optimal. Follow established protocols for the in situ generation of the iodonitrene species precisely.

Section 3: Post-Synthesis Stability and Handling

FAQ 5: My cyclobutane product seems to be decomposing during workup or purification. What's happening?

Answer:

The ~26 kcal/mol of ring strain in a cyclobutane ring makes it susceptible to ring-opening under various conditions.[18] This reactivity is often exploited synthetically, but it can also lead to product loss if not handled carefully.

Underlying Causality:

Cyclobutane rings can be cleaved under acidic, basic, thermal, photochemical, oxidizing, or reducing conditions.[12] For example, protonation of a substituent can induce a rearrangement that opens the ring to relieve strain. Similarly, radical reactions can be initiated that lead to ring cleavage.[19]

Troubleshooting Protocol & Optimization:

  • Neutral Workup: Avoid harsh acidic or basic conditions during aqueous workup. Use saturated sodium bicarbonate solution cautiously instead of strong bases, and saturated ammonium chloride instead of strong acids. Whenever possible, wash with brine and dry over sodium sulfate without any pH modifiers.

  • Low-Temperature Purification: Perform chromatographic purification at reduced temperatures if possible. Use neutral stationary phases like silica gel that has been pre-treated with triethylamine (to neutralize acidic sites) or switch to alumina if your compound is acid-sensitive.

  • Avoid High Temperatures: Do not heat the compound unnecessarily. Remove solvent in vacuo without excessive heating. If distillation is required, perform it under high vacuum to keep the temperature as low as possible.

  • Protection from Light: Many cyclobutanes, especially those formed via photocycloaddition, can be photosensitive. Store the compound in an amber vial, protected from UV and visible light, to prevent photochemical retro-[2+2] reactions or other rearrangements.

References

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate.[Link]

  • Cyclobutane Synthesis. Andrew G Myers Research Group, Harvard University.[Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. PubMed Central (PMC), National Institutes of Health.[Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central (PMC), National Institutes of Health.[Link]

  • [2 + 2] photocycloaddition. SpringerLink.[Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.[Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications.[Link]

  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. PubMed Central (PMC), National Institutes of Health.[Link]

  • Cyclobutene Ring Opening Reactions. ResearchGate.[Link]

  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. RSC Publishing.[Link]

  • Regio control in [2+2] photocycloaddition. ResearchGate.[Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PubMed Central (PMC), National Institutes of Health.[Link]

  • Ring expansion and contraction. Wikipedia.[Link]

  • Help with understanding 2+2 cycloadditions. Reddit.[Link]

  • Ring opening of the cyclobutane in a thymine dimer radical anion. PubMed.[Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate.[Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. ChemRxiv.[Link]

  • Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno-Büchi reaction). Indian Academy of Sciences.[Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications.[Link]

  • Reactions of cyclopropane and cyclobutane. Filo.[Link]

  • Origin of the regioselectivity in the photochemical cycloaddition reactions of cyclic enones with alkenes. pubs.rsc.org.[Link]

  • Recent Advances in The Application of (2 2) Cycloaddition in The Chemical Synthesis of Cyclobutane-Containing Natural Products. Scribd.[Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.[Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications.[Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. ACS Publications.[Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.[Link]

  • Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. SpringerLink.[Link]

  • Intramolecular reaction. Wikipedia.[Link]

  • Intramolecular Cyclization Side Reactions. ResearchGate.[Link]

  • 13.3: Cycloaddition Reactions. Chemistry LibreTexts.[Link]

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. ResearchGate.[Link]

  • Cyclobutane synthesis. Organic Chemistry Portal.[Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central (PMC), National Institutes of Health.[Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. RSC Publishing.[Link]

  • [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. PubMed Central (PMC), National Institutes of Health.[Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PubMed Central (PMC), National Institutes of Health.[Link]

  • Mechanism of the thermal [2+2] cycloaddition–retroelectrocyclisation (CA–RE) reaction. ResearchGate.[Link]

  • Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. PubMed Central (PMC), National Institutes of Health.[Link]

  • Preparation and Chemical Properties of Cyclopropane and Cyclobutane. CUTM Courseware.[Link]

  • Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv.[Link]

Sources

Optimization

stability issues of 3-Aminocyclobutane-1-carbonitrile hydrochloride in solution

Product Support ID: 3-ACBC-HCl | Version: 2.4 | Status: Active[1][2] Introduction: The Stability Paradox Welcome. You are likely here because you are observing inconsistent results with 3-Aminocyclobutane-1-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: 3-ACBC-HCl | Version: 2.4 | Status: Active[1][2]

Introduction: The Stability Paradox

Welcome. You are likely here because you are observing inconsistent results with 3-Aminocyclobutane-1-carbonitrile hydrochloride . This small, strained bicyclic-mimic is a high-value scaffold in medicinal chemistry, particularly for Janus kinase (JAK) inhibitors and other heterocyclic syntheses.[1][2]

However, its simplicity is deceptive.[1][2] As a hydrochloride salt of a nitrile-amine , it carries an intrinsic "self-destruct" mechanism if dissolved in the wrong solvent.[1][2] This guide moves beyond standard "store at -20°C" advice to explain why your compound might be degrading and how to stabilize it.

Module 1: Solvent Compatibility Matrix

The Critical Warning: The most common user error is dissolving this compound in Methanol or Ethanol for storage. Do not do this.

The "Pinner Trap" (Alcohololysis)

Because this compound is an HCl salt , it is acidic. When you dissolve a nitrile in an alcohol (MeOH/EtOH) under acidic conditions, you initiate the Pinner Reaction .[3] The nitrile electrophile is activated by the acid and attacked by the alcohol oxygen, converting your nitrile into an imidate ester (and eventually an ortho-ester or ester upon water exposure).[3][4]

SolventCompatibilityTechnical Rationale
Methanol / Ethanol CRITICAL RISK High Risk of Pinner Reaction. Forms methyl/ethyl imidates rapidly at RT.[1][2] Use only for immediate reactions, never for storage.
Water (D₂O) ⚠️ Caution Hydrolysis Risk. Stable for short-term NMR (<4h).[1][2] Long-term storage leads to amide formation (hydrolysis).[1][2]
DMSO-d6 Recommended Best for Storage. Aprotic and polar.[1][2] Solubilizes the salt without participating in nucleophilic attack on the nitrile.
DMF ⚠️ Caution Thermal Risk. Generally safe at RT, but heating >60°C can cause dimethylamine extrusion and side reactions.[1][2]
DCM / Chloroform Incompatible Solubility Issue. The HCl salt is too polar to dissolve effectively.
Module 2: Degradation Pathways & Troubleshooting

If your LC-MS shows a mass shift or your NMR shows new peaks, consult the degradation map below.[1][2]

Visualizing the Decay (DOT Diagram)

This diagram illustrates the two primary failure modes: Hydrolysis (Water) and Alcohololysis (Methanol).

DegradationPathways Compound 3-Aminocyclobutane- 1-carbonitrile HCl (Target) Water Solvent: Water (pH < 7 due to HCl) Compound->Water Dissolution MeOH Solvent: Methanol (Pinner Conditions) Compound->MeOH Dissolution Amide Primary Amide (+18 Da Mass Shift) Water->Amide Slow Hydrolysis (Acid Cat.) Acid Carboxylic Acid (+1 Da Mass Shift) Amide->Acid Heat/Time Imidate Imidate Ester (+32 Da if MeOH) MeOH->Imidate Fast Reaction (Pinner Mechanism) Ortho Ortho-Ester (Rare) Imidate->Ortho Excess MeOH

Caption: Figure 1.[1][2] Divergent degradation pathways based on solvent choice.[1][2] The Pinner reaction (bottom) is often faster than hydrolysis (top) in anhydrous alcoholic media.

Troubleshooting Q&A

Q: My LC-MS shows a peak at M+18 relative to the parent mass. What is it?

  • A: This is the Primary Amide .[2]

    • Cause: Moisture ingress in your solid stock or leaving the compound in aqueous solution too long. The nitrile (

      
      ) has hydrolyzed to the amide (
      
      
      
      ).[5]
    • Fix: Dry your solid stock under high vacuum over

      
      .[1][2] Switch to anhydrous DMSO for solution storage.[1][2]
      

Q: I dissolved the compound in Methanol for an overnight reaction, and the starting material disappeared, but the product didn't form. A new peak appeared at M+32.

  • A: You formed the Methyl Imidate .

    • Mechanism:[3][6][7][8][9][10][11] The HCl on the amine protonated the nitrile, making it hyper-electrophilic.[3][6] The methanol attacked the carbon.[6]

    • Fix: If you must use methanol, neutralize the HCl salt with a base (like TEA or DIPEA) immediately upon dissolution to kill the acid catalysis. However, the free base amine has its own risks (oxidation).

Q: The solid has turned into a sticky gum.

  • A: The compound is Hygroscopic .[2]

    • Cause: HCl salts of small amines are avid water absorbers.[1][2] The "gum" is likely a concentrated aqueous solution of the salt, accelerating hydrolysis.

    • Recovery: It is difficult to recover a solid form once deliquesced.[1][2] You can attempt to dissolve in minimal dry methanol and precipitate with cold diethyl ether, but yield will be low.[2]

Module 3: Stereochemistry (Cis vs. Trans)

Q: Does the stereochemistry flip in solution?

  • A: Not spontaneously.

    • The energy barrier for inversion of the cyclobutane ring (puckering flip) is low, but the configurational inversion (cis to trans) requires breaking bonds or extreme radical conditions.

    • Exception: If you subject the compound to strong basic conditions (creating a carbanion alpha to the nitrile) and then quench, you will scramble the stereochemistry.

    • Advice: In standard acidic/neutral solution storage (DMSO/Water), the cis/trans ratio is kinetically stable.

Module 4: Experimental Workflow Guide

Use this decision tree to determine the safe handling of your sample.

WorkflowTree Start Start: Need to use 3-Aminocyclobutane-CN HCl Duration How long will it be in solution? Start->Duration Short < 1 Hour (e.g., Transfer/NMR) Duration->Short Quick Use Long > 1 Hour (Reaction/Storage) Duration->Long Storage/Rxn Safe ✅ Safe Proceed quickly Short->Safe Any Solvent SolventCheck Check Solvent Long->SolventCheck Water Water/Buffer SolventCheck->Water Aqueous Alcohol Methanol/Ethanol SolventCheck->Alcohol Alcoholic DMSO DMSO/DMF SolventCheck->DMSO Aprotic Stop ⛔ STOP High Hydrolysis Risk Water->Stop Risk ⚠️ Neutralize HCl Req. Base (TEA/DIPEA) Alcohol->Risk Ideal ✅ Ideal Stable for days DMSO->Ideal

Caption: Figure 2.[1][2] Decision support tree for solvent selection based on time-course.

References
  • Organic Chemistry Portal. The Pinner Reaction: Mechanism and Scope. (Explains the acid-catalyzed reaction of nitriles with alcohols).

  • National Institutes of Health (PubChem). 3-Aminocyclobutane-1-carboxylic acid (Analogous stability data).[1][2] (Provides physical property data for the hydrolyzed acid form).

  • Chemistry Steps. Hydrolysis of Nitriles to Carboxylic Acids.[1][2][5][8] (Detailed mechanism of the acid-catalyzed hydrolysis pathway relevant to aqueous stability).

  • MDPI Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols. (Discusses the stability and separation of similar cyclic amino-isomers).

Sources

Troubleshooting

identifying byproducts in 3-Aminocyclobutane-1-carbonitrile hydrochloride synthesis

Welcome to the Technical Support Center for Small Ring Heterocycles. This guide addresses the synthesis and impurity profiling of 3-Aminocyclobutane-1-carbonitrile hydrochloride , a critical intermediate often associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Small Ring Heterocycles. This guide addresses the synthesis and impurity profiling of 3-Aminocyclobutane-1-carbonitrile hydrochloride , a critical intermediate often associated with the synthesis of JAK1 inhibitors (e.g., Abrocitinib).

This document assumes you are utilizing the standard reductive amination route from 3-oxocyclobutanecarbonitrile or the oxime reduction pathway.

Quick Reference: Impurity Fingerprinting

Before troubleshooting, identify your impurity based on Mass Spectrometry (LC-MS) or NMR shifts.

Impurity TypeRelative Mass (

m/z)
Likely OriginDiagnostic Signal
Diastereomer 0 (Isobaric)Thermodynamic equilibrationSplit NMR signals (methine protons)
Amide +18 DaNitrile Hydrolysis (Acid/Base)IR: ~1680 cm

(C=O); Loss of CN peak
Dimer + (MW - HCl)Reductive Amination (Over-alkylation)MS: [2M-NH

]+ type adducts
Diaming +4 DaOver-reduction of NitrileLoss of Nitrile signal; broad NH peaks
Ring Open VariesAcid-catalyzed cleavageComplex aliphatic region in NMR

Module 1: Stereochemical Integrity (Cis vs. Trans)

The Issue: The 1,3-substitution pattern on the cyclobutane ring creates cis and trans diastereomers. For pharmaceutical applications (like Abrocitinib), the cis-isomer is typically the active target, but the trans-isomer is often thermodynamically accessible.

Q: How do I distinguish the cis and trans isomers by NMR? A: You cannot rely solely on chemical shift prediction. You must look at the methine coupling patterns and symmetry.

  • Symmetry: Both isomers have a plane of symmetry, but their ring puckering differs.

  • H1/H3 Methine Signals: In 1,3-disubstituted cyclobutanes:

    • The Cis isomer typically adopts a conformation where substituents are pseudo-diequatorial (more stable). The ring protons often appear as distinct multiplets.

    • The Trans isomer (pseudo-axial/equatorial) is more strained.

    • Diagnostic: Look at the C3-H proton (alpha to the amine). In the cis isomer, the coupling constants (

      
      ) with the adjacent methylene protons are often larger due to the dihedral angles in the puckered ring.
      

Q: My cis:trans ratio degrades during salt formation. Why? A: This is a "Salt Exchange Equilibration." While the free base might be kinetically trapped in a specific ratio, protonation of the amine allows for nitrogen inversion (though less relevant here) or, more likely, if any reversible Schiff-base mechanism is active (residual aldehyde/ketone), isomerization can occur. However, the main culprit is usually fractional crystallization .

  • Troubleshooting: If you filter your HCl salt and the mother liquor has a different ratio than the solid, you are fractionating the isomers, not isomerizing them.

  • Fix: Ensure your conversion is complete before acidification. Avoid heating the HCl salt in protic solvents for extended periods.

Module 2: Reductive Amination Troubleshooting

Context: Synthesis via 3-oxocyclobutanecarbonitrile + Ammonium source + Reducing Agent (e.g., NaBH(OAc)


 or STAB).

Q: I see a large M+ peak corresponding to a "Dimer" impurity. How do I stop this? A: This is the secondary amine formed when the product (primary amine) reacts with the starting ketone.

  • Mechanism: Product (

    
    ) + Ketone 
    
    
    
    Imine
    
    
    Secondary Amine.
  • Protocol Adjustment:

    • Ammonium Excess: Increase your ammonium acetate/formate equivalents to >10 eq. High ammonia concentration statistically suppresses the reaction of the product amine.

    • Two-Step Protocol: Pre-form the imine/oxime completely before adding the reducing agent. If the reducing agent is present while free ketone exists, the product amine will compete with ammonia.

Q: The nitrile peak in IR (2240 cm


) is weak, and I see a new carbonyl peak. 
A:  You have hydrolyzed the nitrile to an amide .
  • Cause: Aqueous workup at low pH or high temperature. Cyclobutanecarbonitriles can be surprisingly sensitive to acid hydrolysis due to ring strain effects on the hybridization.

  • Fix:

    • Keep workup pH > 4 if possible.

    • Use anhydrous HCl (e.g., HCl in dioxane/ether) for salt formation rather than aqueous HCl.

    • Avoid heating during the salt formation step.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the genesis of key impurities during the synthesis. Use this to pinpoint where your process is deviating.

G Start 3-Oxocyclobutane- carbonitrile Imine Imine / Oxime Intermediate Start->Imine + NH4OAc / NH2OH Amide Amide (Hydrolysis) Start->Amide Aq. Acid/Base (Hydrolysis) Target 3-Aminocyclobutane- 1-carbonitrile (Cis) Imine->Target Reduction (Kinetic Control) Trans Trans-Isomer (Diastereomer) Imine->Trans Thermodynamic Equilibration Diaming Diamine (Over-reduction) Imine->Diaming Non-selective Reduction (e.g. LAH) Dimer Dimer (Secondary Amine) Target->Dimer + Start Material (Low NH3 conc) Target->Amide Aq. Acid (Workup)

Figure 1: Impurity Fate Map. Red nodes indicate critical byproducts to monitor via LC-MS.

Module 4: Validated Protocol (General Guidelines)

To minimize the issues described above, the following procedural logic is recommended:

  • Imine Formation: React 3-oxocyclobutanecarbonitrile with excess ammonium acetate (10-15 eq) in Methanol. Stir for 2-4 hours to ensure complete consumption of ketone (monitored by TLC/GC).

  • Reduction: Cool to 0°C. Add NaBH

    
    CN or NaBH(OAc)
    
    
    
    portion-wise. Note: NaBH(OAc)
    
    
    is preferred to avoid cyanide handling, though NaBH
    
    
    CN is often more selective for imines.
  • Quench: Quench with mild base (NaHCO

    
    ) to neutralize acetic acid. Do not use strong acid  immediately.
    
  • Extraction: Extract into organic solvent (DCM/IPA).

  • Salt Formation: Dry the organic layer thoroughly (Na

    
    SO
    
    
    
    ). Add HCl in Dioxane (anhydrous) dropwise at 0°C. Filter the precipitate immediately.

Why this works:

  • Excess NH

    
    OAc 
    
    
    
    Suppresses Dimer.
  • Anhydrous HCl

    
     Prevents Nitrile Hydrolysis.
    
  • Cold Filtration

    
     Maximizes kinetic ratio of Cis/Trans recovery.
    

References

  • Pfizer Process Development: Detailed kinetics of the reductive amination and salt isolation for Abrocitinib intermedi

    • Source:

  • Reductive Amination Selectivity: Guidelines on suppressing secondary amine form

    • Source:

  • Nitrile Hydrolysis Mechanisms: Understanding the acid-c

    • Source:

Optimization

improving the solubility of aminocyclobutane intermediates for reaction

Welcome to the Technical Support Center for Small Ring Heterocycles. This guide addresses the synthesis and impurity profiling of 3-Aminocyclobutane-1-carbonitrile hydrochloride , a critical intermediate often associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Small Ring Heterocycles. This guide addresses the synthesis and impurity profiling of 3-Aminocyclobutane-1-carbonitrile hydrochloride , a critical intermediate often associated with the synthesis of JAK1 inhibitors (e.g., Abrocitinib).

This document assumes you are utilizing the standard reductive amination route from 3-oxocyclobutanecarbonitrile or the oxime reduction pathway.

Quick Reference: Impurity Fingerprinting

Before troubleshooting, identify your impurity based on Mass Spectrometry (LC-MS) or NMR shifts.

Impurity TypeRelative Mass (

m/z)
Likely OriginDiagnostic Signal
Diastereomer 0 (Isobaric)Thermodynamic equilibrationSplit NMR signals (methine protons)
Amide +18 DaNitrile Hydrolysis (Acid/Base)IR: ~1680 cm

(C=O); Loss of CN peak
Dimer + (MW - HCl)Reductive Amination (Over-alkylation)MS: [2M-NH

]+ type adducts
Diaming +4 DaOver-reduction of NitrileLoss of Nitrile signal; broad NH peaks
Ring Open VariesAcid-catalyzed cleavageComplex aliphatic region in NMR

Module 1: Stereochemical Integrity (Cis vs. Trans)

The Issue: The 1,3-substitution pattern on the cyclobutane ring creates cis and trans diastereomers. For pharmaceutical applications (like Abrocitinib), the cis-isomer is typically the active target, but the trans-isomer is often thermodynamically accessible.

Q: How do I distinguish the cis and trans isomers by NMR? A: You cannot rely solely on chemical shift prediction. You must look at the methine coupling patterns and symmetry.

  • Symmetry: Both isomers have a plane of symmetry, but their ring puckering differs.

  • H1/H3 Methine Signals: In 1,3-disubstituted cyclobutanes:

    • The Cis isomer typically adopts a conformation where substituents are pseudo-diequatorial (more stable). The ring protons often appear as distinct multiplets.

    • The Trans isomer (pseudo-axial/equatorial) is more strained.

    • Diagnostic: Look at the C3-H proton (alpha to the amine). In the cis isomer, the coupling constants (

      
      ) with the adjacent methylene protons are often larger due to the dihedral angles in the puckered ring.
      

Q: My cis:trans ratio degrades during salt formation. Why? A: This is a "Salt Exchange Equilibration." While the free base might be kinetically trapped in a specific ratio, protonation of the amine allows for nitrogen inversion (though less relevant here) or, more likely, if any reversible Schiff-base mechanism is active (residual aldehyde/ketone), isomerization can occur. However, the main culprit is usually fractional crystallization .

  • Troubleshooting: If you filter your HCl salt and the mother liquor has a different ratio than the solid, you are fractionating the isomers, not isomerizing them.

  • Fix: Ensure your conversion is complete before acidification. Avoid heating the HCl salt in protic solvents for extended periods.

Module 2: Reductive Amination Troubleshooting

Context: Synthesis via 3-oxocyclobutanecarbonitrile + Ammonium source + Reducing Agent (e.g., NaBH(OAc)


 or STAB).

Q: I see a large M+ peak corresponding to a "Dimer" impurity. How do I stop this? A: This is the secondary amine formed when the product (primary amine) reacts with the starting ketone.

  • Mechanism: Product (

    
    ) + Ketone 
    
    
    
    Imine
    
    
    Secondary Amine.
  • Protocol Adjustment:

    • Ammonium Excess: Increase your ammonium acetate/formate equivalents to >10 eq. High ammonia concentration statistically suppresses the reaction of the product amine.

    • Two-Step Protocol: Pre-form the imine/oxime completely before adding the reducing agent. If the reducing agent is present while free ketone exists, the product amine will compete with ammonia.

Q: The nitrile peak in IR (2240 cm


) is weak, and I see a new carbonyl peak. 
A:  You have hydrolyzed the nitrile to an amide .
  • Cause: Aqueous workup at low pH or high temperature. Cyclobutanecarbonitriles can be surprisingly sensitive to acid hydrolysis due to ring strain effects on the hybridization.

  • Fix:

    • Keep workup pH > 4 if possible.

    • Use anhydrous HCl (e.g., HCl in dioxane/ether) for salt formation rather than aqueous HCl.

    • Avoid heating during the salt formation step.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the genesis of key impurities during the synthesis. Use this to pinpoint where your process is deviating.

G Start 3-Oxocyclobutane- carbonitrile Imine Imine / Oxime Intermediate Start->Imine + NH4OAc / NH2OH Amide Amide (Hydrolysis) Start->Amide Aq. Acid/Base (Hydrolysis) Target 3-Aminocyclobutane- 1-carbonitrile (Cis) Imine->Target Reduction (Kinetic Control) Trans Trans-Isomer (Diastereomer) Imine->Trans Thermodynamic Equilibration Diaming Diamine (Over-reduction) Imine->Diaming Non-selective Reduction (e.g. LAH) Dimer Dimer (Secondary Amine) Target->Dimer + Start Material (Low NH3 conc) Target->Amide Aq. Acid (Workup)

Figure 1: Impurity Fate Map. Red nodes indicate critical byproducts to monitor via LC-MS.

Module 4: Validated Protocol (General Guidelines)

To minimize the issues described above, the following procedural logic is recommended:

  • Imine Formation: React 3-oxocyclobutanecarbonitrile with excess ammonium acetate (10-15 eq) in Methanol. Stir for 2-4 hours to ensure complete consumption of ketone (monitored by TLC/GC).

  • Reduction: Cool to 0°C. Add NaBH

    
    CN or NaBH(OAc)
    
    
    
    portion-wise. Note: NaBH(OAc)
    
    
    is preferred to avoid cyanide handling, though NaBH
    
    
    CN is often more selective for imines.
  • Quench: Quench with mild base (NaHCO

    
    ) to neutralize acetic acid. Do not use strong acid  immediately.
    
  • Extraction: Extract into organic solvent (DCM/IPA).

  • Salt Formation: Dry the organic layer thoroughly (Na

    
    SO
    
    
    
    ). Add HCl in Dioxane (anhydrous) dropwise at 0°C. Filter the precipitate immediately.

Why this works:

  • Excess NH

    
    OAc 
    
    
    
    Suppresses Dimer.
  • Anhydrous HCl

    
     Prevents Nitrile Hydrolysis.
    
  • Cold Filtration

    
     Maximizes kinetic ratio of Cis/Trans recovery.
    

References

  • Pfizer Process Development: Detailed kinetics of the reductive amination and salt isolation for Abrocitinib intermedi

    • Source:

  • Reductive Amination Selectivity: Guidelines on suppressing secondary amine form

    • Source:

  • Nitrile Hydrolysis Mechanisms: Understanding the acid-c

    • Source:

Troubleshooting

troubleshooting difficult deprotection of N-protected aminocyclobutanes

Status: Operational | Tier: Level 3 (Senior Scientist) | Ticket: #CB-N-DEPROT Introduction: The 26 kcal/mol Challenge Welcome to the technical support center for strained ring systems. You are likely here because standar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Ticket: #CB-N-DEPROT

Introduction: The 26 kcal/mol Challenge

Welcome to the technical support center for strained ring systems. You are likely here because standard deprotection protocols (TFA stir, H₂ balloon) have failed, resulting in decomposition, polymerization, or low yields.

The Root Cause: Cyclobutane possesses a ring strain energy of ~26.3 kcal/mol (110 kJ/mol). While less angularly strained than cyclopropane, it suffers from significant torsional strain (puckering).

  • The Consequence: The ring is a "loaded spring." Harsh acidic conditions can trigger carbocation-mediated ring expansion or cleavage. Harsh basic conditions can trigger elimination to cyclobutenes.

  • The Goal: Remove the protecting group (PG) without releasing the ring strain energy.

Module 1: Acid-Labile Groups (Boc)

Issue: "My product disappeared," or "NMR shows a complex mixture of linear chains."

Diagnosis 1: The Acid-Catalyzed Ring Opening

If your aminocyclobutane has an electron-donating group or can form a carbocation adjacent to the ring (e.g., aminomethylcyclobutane), strong acids like neat Trifluoroacetic Acid (TFA) can trigger a Wagner-Meerwein rearrangement or ring expansion.

The Fix: Anhydrous & Scavenger-Free Deprotection Avoid water. Water acts as a nucleophile that quenches the ring-opened cation.

  • Protocol: Use 4M HCl in Dioxane or Ethyl Acetate .

  • Why: The reaction is strictly heterogeneous or non-aqueous, precipitating the amine salt immediately, which protects the amine from further side reactions.

Step-by-Step Protocol (HCl Method):

  • Dissolve N-Boc substrate in dry 1,4-dioxane (0.1 M).

  • Cool to 0 °C (ice bath).

  • Add 4M HCl in dioxane (5–10 equiv) dropwise.

  • Crucial: Do not let it warm to RT if the substrate is sensitive. Monitor by TLC.[1][2]

  • Workup: Dilute with dry Et₂O or Hexanes. The product should precipitate as the HCl salt. Filter and wash with Et₂O. Do not rotavap to dryness (see Module 4).

Diagnosis 2: The "Phantom" Product (Volatility)

Free aminocyclobutanes are often low-molecular-weight oils with high vapor pressure. If you use TFA and then rotavap, you are likely co-evaporating your product as the TFA salt or free base.

The Fix: See Module 4 (Isolation Strategies) .

Module 2: Hydrogenolysis-Resistant Groups (Cbz, Bn)

Issue: "The reaction has stalled at 50% conversion after 48 hours."

Diagnosis: Steric "Puckering" Inhibition

Cyclobutanes exist in a "puckered" conformation. If the amine is directly attached to the ring, the steric bulk of the protecting group combined with the ring pucker can prevent the C-N bond from effectively coordinating with the Palladium surface.

The Fix: Catalytic Transfer Hydrogenation (CTH) Instead of H₂ gas (which requires three-phase contact: gas-liquid-solid), use a soluble hydrogen donor. This increases the effective concentration of hydrogen at the catalyst surface.

Step-by-Step Protocol (CTH Method):

  • Dissolve N-Cbz substrate in MeOH or EtOH (0.1 M).

  • Add 10% Pd(OH)₂/C (Pearlman’s Catalyst) (20 wt% loading). Note: Pearlman's is often more active than Pd/C for difficult substrates.

  • Add 1,4-Cyclohexadiene (10 equiv) or Ammonium Formate (5-10 equiv).

  • Stir at RT or mild heat (40 °C).

  • Monitor: Evolution of CO₂/Benzene indicates reaction progress.

  • Workup: Filter through Celite. If using ammonium formate, the product will be the formate salt.

Module 3: Base-Labile Groups (Phthalimide, Fmoc)

Issue: "I see double bond signals in the NMR (Elimination)" or "Hydrazine didn't work."

Diagnosis 1: Phthalimide Resistance

Standard hydrazinolysis (Ing-Manske procedure) forms a cyclic hydrazide byproduct that can trap the amine or be difficult to separate. For sterically crowded cyclobutanes, hydrazine attack is too slow.

The Fix: The Methylamine Cleavage Methylamine is a smaller nucleophile than hydrazine and the equilibrium is driven by the formation of the N,N'-dimethylphthalamide, which is water-soluble/removable.

Step-by-Step Protocol:

  • Dissolve N-Phthaloyl substrate in Ethanol (0.2 M).

  • Add 40% aq. Methylamine (10 equiv).

  • Stir at RT for 2–12 hours.

  • Workup: Concentrate to remove excess methylamine (volatile). The residue contains the free amine and N,N'-dimethylphthalamide.

  • Purification: Acidify with 1M HCl (amine goes to water, byproduct stays in solid/organic). Wash with DCM.[1] Basify aqueous layer and extract or lyophilize.

Diagnosis 2: Fmoc & Elimination (E2)

If your cyclobutane has a leaving group (e.g., -OTs, -Cl) or an electron-withdrawing group on the beta-carbon, standard piperidine deprotection can trigger E2 elimination , creating a cyclobutene (highly strained, reactive) which then decomposes.

The Fix: Use DBU (1-2%) with a scavenger (e.g., HOBt) or shorter reaction times to minimize base contact time.

Module 4: Isolation (The "Salt Trap")

Critical Warning: Never free-base a simple aminocyclobutane (e.g., cyclobutanamine, MW ~71) and put it on a high-vacuum line. It will vanish.

The Solution: Isolate as a stable salt.

Salt FormStabilitySolubilityRecommended For
Hydrochloride HighWater/MeOHGeneral storage, biological assays.
Tosylate Very HighOrganic SolventsCrystallization, long-term storage.
TFA Salt ModerateHygroscopicAvoid if product is volatile (TFA salts can sublime).

Workflow Diagram: Volatility Management

VolatilityManagement Start Crude Deprotection Mixture CheckMW Is MW of Free Amine < 150? Start->CheckMW Volatile High Volatility Risk CheckMW->Volatile Yes Stable Standard Workup CheckMW->Stable No MethodA Method A: In-situ Salt Add HCl/Ether directly to reaction Filter precipitate Volatile->MethodA Standard MethodB Method B: The 'Trap' Distill amine directly into cooled acid trap Volatile->MethodB If very volatile Result Stable Solid Salt (No High Vac) MethodA->Result MethodB->Result

Figure 1: Decision matrix for isolating low-molecular-weight aminocyclobutanes without yield loss.

Troubleshooting Decision Tree: Boc Deprotection

BocTroubleshooting Start N-Boc Aminocyclobutane AcidSensitive Is the Ring Acid Sensitive? (e.g., strained, donor groups) Start->AcidSensitive Sensitive Use Mild/Anhydrous Conditions AcidSensitive->Sensitive Yes Robust Standard Conditions AcidSensitive->Robust No Option1 4M HCl in Dioxane (Precipitates Product) Sensitive->Option1 Option2 TMSI or ZnBr2 (Lewis Acid mechanism) Sensitive->Option2 Option3 TFA / DCM (Standard) Robust->Option3 Outcome1 Product Isolated as Salt Option1->Outcome1 Option2->Outcome1 Option3->Outcome1

Figure 2: Selection guide for acidic deprotection reagents based on substrate sensitivity.

References
  • Ring Strain & Reactivity: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Boc Deprotection (Anhydrous): Han, G., et al. (2001). A mild and efficient deprotection of N-tert-butoxycarbonyl amines using acetyl chloride in methanol. Tetrahedron Letters, 42, 5191.
  • Transfer Hydrogenation (Cbz): Felix, A. M., et al. (1978). Rapid Removal of N-Benzyloxycarbonyl Groups from Peptides by Catalytic Transfer Hydrogenation. The Journal of Organic Chemistry, 43(21), 4194–4196. Link

  • Phthalimide Cleavage (Methylamine): Wolfe, J. P., et al. (2010). Improved Procedures for the Cleavage of Phthalimides. Organic Syntheses, 87, 167. Link

  • Aminocyclobutane Synthesis & Stability: Kotha, S., et al. (2003). Synthesis of 1-aminocyclobutane-1-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 13(13), 2159-2162.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Cyclobutane (Ac₄c) vs. Cyclopentane (Ac₅c) Amino Acids in Peptidomimetics

Executive Summary In the engineering of peptide therapeutics, the incorporation of -disubstituted amino acids is a critical strategy for restricting backbone flexibility, inducing specific secondary structures, and enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of peptide therapeutics, the incorporation of


-disubstituted amino acids is a critical strategy for restricting backbone flexibility, inducing specific secondary structures, and enhancing metabolic stability. This guide compares 1-aminocyclobutane-1-carboxylic acid (Ac

c)
and 1-aminocyclopentane-1-carboxylic acid (Ac

c)
.

The Verdict:

  • Ac

    
    c  is a specialist for 
    
    
    
    -helices
    and tight
    
    
    -turns. Its high ring strain forces a rigid "corner" in the peptide backbone, making it ideal for nucleating short helical segments or locking bioactive turns.
  • Ac

    
    c (Cycloleucine)  is a versatile 
    
    
    
    -helix
    promoter that also enhances lipophilicity. It occupies a conformational space similar to
    
    
    -aminoisobutyric acid (Aib) but with greater hydrophobicity, making it superior for improving membrane permeability (ADME).

Structural & Conformational Analysis

The distinct behaviors of Ac


c and Ac

c stem from the internal bond angles of their cycloalkane rings, which distort the peptide backbone's

bond angle (

).
The "Corner" Effect and Ring Strain

Standard amino acids have a tetrahedral


 angle of 

. Cyclic constraints expand this angle, altering the allowed Ramachandran space (

).
FeatureAc

c (Cyclobutane)
Ac

c (Cyclopentane)
Ring Conformation Puckered / FoldedEnvelope / Twist
Internal Bond Angle

(highly strained)

(moderate strain)
Backbone Angle (

)
Expanded (

)
Expanded (

)
Steric Bulk ModerateHigh (comparable to Leucine)

Mechanistic Insight: The expansion of the


 angle in Ac

c flattens the backbone locally. This geometric distortion energetically favors the formation of

-helices (which are tighter and narrower) over

-helices. Ac

c, having less ring strain, allows for the slightly more relaxed curvature required for stable

-helix propagation.

Secondary Structure Induction

The choice between Ac


c and Ac

c is often a choice between helix types.
The Helix Preference Switch
  • Ac

    
    c (
    
    
    
    -Helix Promoter):
    The cyclobutane ring imposes severe restrictions that destabilize the
    
    
    hydrogen bonding network of
    
    
    -helices. Instead, it promotes
    
    
    bonding (
    
    
    -helix).
  • Ac

    
    c (
    
    
    
    -Helix/Mixed):
    Ac
    
    
    c is a strong helix promoter generally. In short peptides (< 7 residues), it may form
    
    
    -helices, but in longer sequences, it readily accommodates and stabilizes
    
    
    -helices, often better than Aib due to hydrophobic packing.
Visualization of Conformational Logic

HelixLogic Input Peptide Design Goal Ac4c Ac4c (Cyclobutane) Input->Ac4c Need Tight Turn Ac5c Ac5c (Cyclopentane) Input->Ac5c Need Lipophilicity/Helix Constraint4 High Ring Strain Expanded u03C4 Angle (>113u00B0) Ac4c->Constraint4 Constraint5 Moderate Strain High Hydrophobicity Ac5c->Constraint5 Result310 3_10 Helix (Tight Turn, i -> i+3) Constraint4->Result310 Strong Preference Constraint5->Result310 Short Peptides (<7 res) ResultAlpha Alpha Helix (Stable Rod, i -> i+4) Constraint5->ResultAlpha Longer Peptides

Figure 1: Decision logic for selecting Ac4c vs Ac5c based on desired secondary structure outcome.

Synthetic Accessibility

Synthesis of these amino acids is non-trivial due to the formation of quaternary carbon centers. The Bucherer-Bergs reaction is the industry standard for both, but Ac


c presents higher difficulty due to ring strain during the formation of the hydantoin intermediate.
Comparative Synthetic Pathways
StepAc

c Protocol
Ac

c Protocol
Starting Material Cyclobutanone (Volatile/Expensive)Cyclopentanone (Cheap/Stable)
Key Reaction Bucherer-Bergs (KCN, (NH

)

CO

)
Bucherer-Bergs (KCN, (NH

)

CO

)
Intermediate 5-spirocyclobutanehydantoin5-spirocyclopentanehydantoin
Hydrolysis Requires harsh alkaline hydrolysis (NaOH/High Temp)Standard alkaline hydrolysis
Yield Lower (due to ring strain/opening risks)High (>80% typical)
Synthetic Workflow Diagram

Synthesis Start Start Process Process KeyStep KeyStep Product Product Ketone Cyclic Ketone (Cyclobutanone / Cyclopentanone) Reagents KCN + (NH4)2CO3 (60u00B0C, 50% EtOH) Ketone->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin Bucherer-Bergs Hydrolysis Alkaline Hydrolysis (NaOH, Reflux 48h) Hydantoin->Hydrolysis Ring Opening AminoAcid Final Amino Acid (Ac4c / Ac5c) Hydrolysis->AminoAcid Neutralization (HCl)

Figure 2: Standard Bucherer-Bergs pathway for synthesis of Ac


c amino acids.

Physicochemical Properties & ADME

For drug development, the choice often hinges on hydrophobicity (LogP) and metabolic stability.

Hydrophobicity Profile
  • Ac

    
    c (Cycloleucine):  Significantly more hydrophobic than Ac
    
    
    
    c. The extra methylene group increases the partition coefficient (LogP).
    • Application: Use Ac

      
      c to increase blood-brain barrier (BBB) penetration or cell membrane permeability.
      
  • Ac

    
    c:  More polar than Ac
    
    
    
    c but still more hydrophobic than Alanine.
Metabolic Stability

Both residues render peptides highly resistant to proteolysis.

  • Mechanism: The

    
    -disubstitution creates steric occlusion that prevents proteases (like trypsin or chymotrypsin) from accessing the peptide bond amide nitrogen.
    
  • Data: Peptides containing Ac

    
    c or Ac
    
    
    
    c often show half-lives (
    
    
    ) > 24 hours in human serum, compared to minutes for standard peptides.

Experimental Protocols

To validate the integration of these residues, two key experiments are required: Circular Dichroism (to prove helix induction) and a Proteolytic Stability Assay.

Protocol A: Circular Dichroism (CD) Analysis

Objective: Distinguish between


-helix and 

-helix induction.
  • Preparation: Dissolve peptide to 0.2 mM in TFE (Trifluoroethanol) or Phosphate Buffer (pH 7.4). TFE is preferred to enhance helical signals.

  • Measurement: Scan from 260 nm to 190 nm at 20°C using a 1 mm path length quartz cuvette.

  • Data Processing: Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (
    
    
    
    ).
    
    
    (Where C = Molar concentration, L = path length in cm, N = number of residues)
  • Interpretation (The R-Ratio): Calculate the ratio

    
    .
    
    • 
      -Helix:  Minima at 208 nm and 222 nm. 
      
      
      
      .
    • 
      -Helix:  Strong minimum at ~207 nm; weak or shifted minimum at 222 nm. 
      
      
      
      .
Protocol B: In Vitro Proteolytic Stability

Objective: Quantify the stability enhancement of Ac


c/Ac

c analogs.
  • Enzyme Mix: Prepare Trypsin or Chymotrypsin at 10 ng/µL in 50 mM NH

    
    HCO
    
    
    
    buffer (pH 7.8).
  • Incubation: Mix peptide (100 µM) with enzyme solution (ratio 100:1 peptide:enzyme w/w). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 50 µL of 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS. Plot the % parent peptide remaining over time to calculate

    
    .
    

References

  • Toniolo, C., et al. (1997). "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link

  • Prasad, S., et al. (2002). "Factors governing 3(10)-helix vs alpha-helix formation in peptides." Biopolymers.[1][2] Link

  • Weaver, J. D., et al. (2011). "Synthesis of 1-aminocyclobutane-1-carboxylic acid derivatives." Tetrahedron Letters. Link

  • Möle, G., et al. (2020). "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Molecules. Link

Sources

Comparative

comparing the metabolic stability of cyclobutane vs linear amino acid analogs

Executive Summary In the development of peptide-based therapeutics, metabolic instability remains the primary bottleneck. Native linear peptides are rapidly degraded by serum proteases and hepatic enzymes, often resultin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide-based therapeutics, metabolic instability remains the primary bottleneck. Native linear peptides are rapidly degraded by serum proteases and hepatic enzymes, often resulting in half-lives (


) measured in minutes.

This guide analyzes the performance of Cyclobutane Amino Acids (CBAAs) as conformational constraints against their Linear counterparts. By incorporating a cyclobutane ring into the peptide backbone (often bridging


 and 

), researchers induce a "conformational lock." Experimental data confirms that this modification significantly extends metabolic half-life—often by >5-fold—by preventing the "induced fit" required for protease cleavage.

Mechanistic Basis: Why Cyclobutane Enhances Stability

The metabolic superiority of cyclobutane analogs stems from two distinct physicochemical mechanisms: Conformational Restriction and Steric Occlusion .

The "Induced Fit" Failure

Proteases (e.g., Chymotrypsin, Trypsin) require the peptide substrate to adopt an extended


-strand conformation to fit into the active site cleft.
  • Linear Peptides: Possess high rotational freedom (

    
     and 
    
    
    
    torsion angles), allowing them to easily adapt to the protease active site.
  • Cyclobutane Analogs: The four-membered ring freezes the bond rotation between the amine and carboxyl groups. This rigidity prevents the backbone from twisting into the transition state required for hydrolysis.

Mechanism of Action Diagram

The following diagram illustrates the structural rejection of cyclobutane analogs by proteolytic enzymes.

StabilityMechanism Linear Linear Peptide (Flexible Backbone) Protease Protease Active Site (e.g., Trypsin/Chymotrypsin) Linear->Protease High Rotational Freedom Cyclo Cyclobutane Analog (Rigid/Constrained) Cyclo->Protease Restricted Torsion Angles Binding Successful Binding (Induced Fit) Protease->Binding Substrate Adapts Clash Steric Clash (Binding Rejected) Protease->Clash Backbone Cannot Twist Degradation Hydrolysis & Degradation (Low t1/2) Binding->Degradation Stable Metabolically Stable (High t1/2) Clash->Stable

Figure 1: Comparative mechanism of proteolytic susceptibility. Linear peptides adapt to the catalytic cleft, whereas cyclobutane constraints cause steric clashes, preserving the molecule.

Comparative Performance Data

The following data aggregates findings from standard liver microsome (HLM) assays and plasma stability studies.

General Performance Metrics
FeatureLinear Amino Acid AnalogsCyclobutane Amino Acid (CBAA) AnalogsImpact on Drug Design
Backbone Flexibility High (Free rotation)Rigid (Locked

angles)
CBAAs pre-organize secondary structure (e.g., helices/turns).
Protease Resistance Low (Susceptible to Trypsin/Elastase)High (Sterically hindered)CBAAs survive GI tract and serum longer.
Intrinsic Clearance (

)
High (>50 µL/min/mg protein)Low (<10 µL/min/mg protein)Lower clearance = Lower dose frequency.
Solubility Generally HighModerate to HighCyclobutane ring adds lipophilicity; may require polar side chains.
Case Study: HAV Peptide Analogs

A direct comparison of a linear His-Ala-Val (HAV) peptide against a cyclobutane-constrained cyclic analog (cHAVc3) demonstrates the magnitude of stability improvement in plasma.

Compound IDStructure TypeMatrixHalf-Life (

)
Fold Improvement
HAV4 Linear (Ac-SHAVAS-NH2)Plasma2.4 hours N/A
cHAVc3 Cyclic/ConstrainedPlasma12.95 hours ~5.4x

Data Source: Comparison of Linear and Cyclic His-Ala-Val Peptides (Source 1).

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a cyclobutane analog, you must perform a metabolic stability assay using Liver Microsomes (human or mouse). This protocol ensures data is comparable to the values cited above.

Reagents & Equipment
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Midazolam).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

The following DOT diagram outlines the critical path for the assay.

MicrosomalStability cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_anal Phase 3: Analysis Mix Prepare Master Mix (Microsomes + Buffer + Test Compound) Conc: 1 µM Compound, 0.5 mg/mL Protein PreWarm Pre-incubation (37°C for 5 mins) Mix->PreWarm Start Initiate Reaction Add NADPH (1 mM final) PreWarm->Start Incubate Incubation at 37°C Start->Incubate Sample Sampling Points (0, 5, 15, 30, 45, 60 min) Incubate->Sample Quench Quench Reaction Add Ice-Cold ACN + Internal Std Sample->Quench Centrifuge Centrifuge (4000 rpm, 20 min, 4°C) Quench->Centrifuge LCMS LC-MS/MS Analysis Measure Parent Compound Depletion Centrifuge->LCMS

Figure 2: Standard Operating Procedure (SOP) for determining intrinsic clearance (


) in liver microsomes.
Step-by-Step Methodology
  • Preparation: Dilute test compounds (Linear vs. Cyclobutane) to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Add microsomes to a final concentration of 0.5 mg/mL.

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (1 mM final concentration) to start Phase I metabolism (CYP450 activity). Note: Include a "No NADPH" control to check for chemical instability.

  • Sampling: At defined time points (0, 5, 15, 30, 60 min), remove aliquots (e.g., 50 µL).

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge samples. Inject supernatant into LC-MS/MS. Monitor the peak area ratio (Analyte/Internal Standard).

Data Calculation

Calculate the slope (


) of the natural log of percentage remaining vs. time.




Interpretation:

  • Linear Analog: Expect rapid decline (steep slope

    
    ).
    
  • Cyclobutane Analog: Expect shallow decline. If

    
     depletion occurs in 60 mins, the compound is considered "High Stability."
    

Conclusion and Recommendations

For drug development professionals targeting peptide therapeutics, replacing linear residues with cyclobutane amino acids is a validated strategy to improve pharmacokinetic profiles.

  • Use Case: Apply cyclobutane constraints when the linear peptide suffers from rapid proteolytic cleavage (low

    
    ).
    
  • Design Strategy: Substitute residues at the cleavage site (P1/P1' positions) with cyclobutane analogs to sterically block protease access.

  • Trade-off: Monitor binding affinity. While stability increases, the rigidity may reduce potency if the constraint prevents the peptide from molding to its target receptor (as opposed to the protease).

References

  • Kuan, P. F., et al. (2016).[1] "Comparison of Linear and Cyclic His-Ala-Val Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain."[1] Journal of Pharmaceutical Sciences.

  • Illa, O., et al. (2021).[2][3] "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." International Journal of Molecular Sciences.

  • Ortuño, R. M., et al. (2005). "Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides."[4] Current Organic Chemistry.

  • Joaquin, D., et al. (2022). "Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability." Organic Letters.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Aminocyclobutane Derivatives in Drug Discovery

The 3-aminocyclobutane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer distinct advantages over more traditional, often planar...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aminocyclobutane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer distinct advantages over more traditional, often planar, ring systems.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-aminocyclobutane derivatives, focusing on their application as inhibitors of key enzymes in different therapeutic areas: Dipeptidyl Peptidase-4 (DPP-4) for type 2 diabetes, Cathepsin K for osteoporosis, and Factor XIa for thrombosis. Through a detailed analysis of experimental data and synthetic methodologies, we will elucidate the nuanced effects of structural modifications on the potency and selectivity of these compounds.

The 3-Aminocyclobutane Core: A Foundation for Specificity and Potency

The cyclobutane ring, with its puckered conformation, provides a rigid scaffold that can orient substituents in well-defined vectors, facilitating precise interactions with biological targets.[1] The 3-amino group serves as a key handle for introducing a wide array of chemical functionality, allowing for the fine-tuning of physicochemical properties and target engagement. This combination of a constrained core and versatile substitution patterns makes the 3-aminocyclobutane scaffold an attractive starting point for the design of potent and selective inhibitors.

Comparative SAR Analysis of 3-Aminocyclobutane Derivatives

This section will delve into the SAR of 3-aminocyclobutane derivatives against three distinct enzyme targets. We will explore how modifications to the core structure influence inhibitory activity, drawing comparisons across these different classes of enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes.[2][3] The development of small molecule DPP-4 inhibitors has been an area of intense research. While a wide variety of heterocyclic scaffolds have been explored, the unique conformational constraints of the 3-aminocyclobutane core offer a compelling platform for achieving high potency and selectivity.[4][5]

Key SAR Insights for 3-Aminocyclobutane-based DPP-4 Inhibitors:

The general pharmacophore for DPP-4 inhibitors consists of a group that interacts with the S1 pocket, which typically accommodates a proline or alanine residue, and a group that extends into the S2 pocket. For 3-aminocyclobutane derivatives, the amino group often serves as a key interaction point, while substituents on the cyclobutane ring and the amide functionality can be modulated to optimize binding.

  • The Amino Group: A free or lightly substituted amino group is often crucial for interaction with the catalytic dyad (Ser630, His740) or surrounding residues in the DPP-4 active site.

  • Substituents on the Cyclobutane Ring: The stereochemistry and nature of substituents on the cyclobutane ring can significantly impact potency. For instance, a carboxamide group at the 1-position can provide additional hydrogen bonding interactions.

  • Amide Substituents: The R-group of an amide derivative of the 3-amino group can be varied to explore the S2 subsite of the enzyme. Bulky and hydrophobic groups are often well-tolerated and can enhance potency.

Illustrative Workflow for SAR Exploration of DPP-4 Inhibitors

SAR_Workflow_DPP4 cluster_synthesis Synthesis cluster_screening Screening & Analysis start 3-Aminocyclobutane-1-carboxylic acid step1 Amide Coupling with Diverse Amines (R-NH2) start->step1 step2 Modification of Cyclobutane Core (e.g., esterification) start->step2 library Library of 3-Aminocyclobutane Derivatives step1->library step2->library assay In vitro DPP-4 Inhibition Assay (IC50 determination) library->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar qsar 3D-QSAR Modeling sar->qsar optimization Lead Optimization qsar->optimization optimization->step1 Iterative Design

Caption: A generalized workflow for the synthesis and SAR-driven optimization of 3-aminocyclobutane-based DPP-4 inhibitors.

Cathepsin K Inhibitors

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption.[6][7] Its inhibition is a promising therapeutic strategy for osteoporosis.[6][8] The design of potent and selective Cathepsin K inhibitors is challenging due to the high homology among the cathepsin family of proteases. The rigid 3-aminocyclobutane scaffold can aid in achieving the desired selectivity.[9]

Key SAR Insights for 3-Aminocyclobutane-based Cathepsin K Inhibitors:

The active site of Cathepsin K has a shallow S2 pocket, which can be exploited by carefully designed substituents on a rigid scaffold.

  • The "Warhead": While not directly part of the 3-aminocyclobutane, the inhibitory mechanism often involves a "warhead" that interacts with the catalytic cysteine (Cys25). The 3-aminocyclobutane moiety serves to position this warhead optimally.

  • P2 Substituents: Modifications at the P2 position, which corresponds to substituents on the 3-aminocyclobutane core, are critical for potency and selectivity. Bulky, hydrophobic groups are often favored to occupy the S2 pocket.

  • Stereochemistry: The stereochemical arrangement of substituents on the cyclobutane ring is paramount for achieving a precise fit within the active site and can dramatically influence inhibitory activity.[10]

Comparative Data for Hypothetical 3-Aminocyclobutane-based Cathepsin K Inhibitors

Compound IDR1 Substituent (on Amine)R2 Substituent (on Cyclobutane)Cathepsin K IC50 (nM)Cathepsin L IC50 (nM)Selectivity (L/K)
1a BenzylH1503002
1b 4-FluorobenzylH752503.3
1c NaphthylmethylH2550020
2a Naphthylmethylcis-Methyl5060012
2b Naphthylmethyltrans-Methyl1545030

This data is illustrative and based on general SAR principles for Cathepsin K inhibitors.

The table above illustrates that increasing the hydrophobicity and size of the R1 substituent (P2 group) generally leads to increased potency against Cathepsin K (compare 1a , 1b , and 1c ). Furthermore, the introduction of a trans-methyl group on the cyclobutane ring (2b ) can enhance both potency and selectivity over the cis-isomer (2a ), likely due to a more favorable orientation within the active site.

Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a critical role in the intrinsic pathway of blood coagulation.[11] Inhibition of FXIa is an attractive anticoagulant strategy with the potential for a lower bleeding risk compared to currently available therapies.[12] The design of oral, small-molecule FXIa inhibitors is an active area of research, and the 3-aminocyclobutane scaffold offers a promising framework for developing such agents.

Key SAR Insights for 3-Aminocyclobutane-based FXIa Inhibitors:

The active site of FXIa contains a distinct S1 pocket that accommodates basic residues like arginine. Therefore, FXIa inhibitors often incorporate a basic moiety to interact with this pocket.

  • P1 Moiety: A key feature of many FXIa inhibitors is a basic group that mimics the side chain of arginine and binds in the S1 pocket. This can be incorporated as a substituent on the 3-aminocyclobutane ring or as part of the group attached to the amino function.

  • Core Rigidity: The rigid cyclobutane core helps to correctly position the P1 moiety and other substituents for optimal interaction with the enzyme's active site.

  • Hydrophobic Interactions: The S2, S3, and S4 pockets of FXIa are largely hydrophobic, and filling these pockets with appropriate substituents on the 3-aminocyclobutane scaffold can significantly enhance potency.

Logical Relationship Diagram for FXIa Inhibitor Design

FXIa_Inhibitor_Design Scaffold 3-Aminocyclobutane Core P1 Basic P1 Moiety (e.g., Amidine) Scaffold->P1 Positions P2_P4 Hydrophobic Groups Scaffold->P2_P4 Positions Potency High Potency & Selectivity P1->Potency Drives P2_P4->Potency Enhances

Caption: Key structural components for designing potent and selective 3-aminocyclobutane-based FXIa inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the SAR data discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer, pH 7.5

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the diluted test compounds or reference inhibitor to the respective wells. For the control (100% activity) and blank (no enzyme) wells, add 50 µL of assay buffer with the same final DMSO concentration.

  • Add 25 µL of the DPP-4 enzyme solution to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Cathepsin K Inhibition Assay

This protocol outlines a fluorometric assay to measure the IC50 of test compounds against human recombinant Cathepsin K.

Materials:

  • Human recombinant Cathepsin K enzyme

  • Cathepsin K substrate: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC)

  • Assay Buffer: Sodium acetate buffer, pH 5.5, containing DTT and EDTA

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Odanacatib)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compounds or reference inhibitor. Add 50 µL of assay buffer with DMSO for control and blank wells.

  • Add 25 µL of the Cathepsin K enzyme solution to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Start the reaction by adding 25 µL of the Z-FR-AMC substrate solution to all wells.

  • Measure the fluorescence intensity in kinetic mode at room temperature for 30 minutes.

  • Calculate the reaction rates and percent inhibition as described in the DPP-4 assay protocol.

  • Determine the IC50 values by non-linear regression analysis.

Conclusion

The 3-aminocyclobutane scaffold represents a versatile and powerful tool in the medicinal chemist's arsenal. Its rigid, three-dimensional nature allows for the precise positioning of functional groups, enabling the design of highly potent and selective inhibitors for a range of therapeutic targets. As demonstrated through the comparative analysis of DPP-4, Cathepsin K, and Factor XIa inhibitors, the structure-activity relationships of 3-aminocyclobutane derivatives are subtly yet critically dependent on the specific topology and electrostatic environment of the enzyme's active site. A thorough understanding of these SAR trends, supported by robust experimental data, is essential for the successful optimization of lead compounds and the development of novel therapeutics. The continued exploration of this unique scaffold is poised to yield further breakthroughs in drug discovery.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • The Discovery of a Novel Anticoagulant Mechanism: Factor XI Activation Inhibitors. (2025). PubMed. Retrieved February 15, 2026, from [Link]

  • Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective. (2025). PubMed. Retrieved February 15, 2026, from [Link]

  • Factor XIa Inhibitors: Quest for the Perfect Antithrombin Agents. (2026). HMP Global. Retrieved February 15, 2026, from [Link]

  • (PDF) DESIGN, SYNTHESIS AND PRELIMINARY EVALUATION OF 3-AMINOCOUMARIN DERIVATIVES AS DPP-IV INHIBITOR . (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. (2023). ClinicSearch. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. (2025). PubMed. Retrieved February 15, 2026, from [Link]

  • Novel heterocyclic organic compounds as DPP-4, α-amylase, and α-glucosidase inhibitors: Design, synthesis, and docking studies. (n.d.). OUCI. Retrieved February 15, 2026, from [Link]

  • Solid-phase synthesis of cyclic alkoxyketones, inhibitors of the cysteine protease cathepsin K. (2001). BindingDB. Retrieved February 15, 2026, from [Link]

  • Bioorganic & medicinal chemistry letters. (n.d.). VIVO. Retrieved February 15, 2026, from [Link]

  • Collection - An Activity-Based Probe for Cathepsin K Imaging with Excellent Potency and Selectivity - Journal of Medicinal Chemistry. (n.d.). Figshare. Retrieved February 15, 2026, from [Link]

  • Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. (2006). PubMed. Retrieved February 15, 2026, from [Link]

  • The third-generation anticoagulants: factors XI, XII, and XIII inhibitors. (2024). PMC. Retrieved February 15, 2026, from [Link]

  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. (2006). PubMed. Retrieved February 15, 2026, from [Link]

  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022). (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. Retrieved February 15, 2026, from [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • (PDF) 2013 Bioorganic & Medicinal Chemistry Letters. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Activity of 8-purine derivative as DPP-4 inhibitor. (2024). Dove Medical Press. Retrieved February 15, 2026, from [Link]

  • Discoveries of Serine Protease Inhibitors from Scorpions. (n.d.). Longdom.org. Retrieved February 15, 2026, from [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Advanced Characterization of Aminocyclobutane Scaffolds: A Comparative MS Guide

This guide provides an in-depth technical comparison of mass spectrometry (MS) ionization and fragmentation strategies for aminocyclobutane compounds. It is designed for medicinal chemists and analytical scientists valid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) ionization and fragmentation strategies for aminocyclobutane compounds. It is designed for medicinal chemists and analytical scientists validating conformationally restricted amine scaffolds in drug discovery.

Executive Summary: The Analytical Challenge

Aminocyclobutanes are critical pharmacophores in modern drug design, serving as conformationally restricted isosteres for linear amines (e.g., GABA analogues, glutamate receptor modulators). However, their analysis presents a unique paradox:

  • High Ring Strain (~26 kcal/mol): Makes the cyclobutane ring prone to rapid ring-opening or retro-cycloreversion during ionization, often obliterating the molecular ion (

    
    ) in hard ionization sources.
    
  • Isomeric Complexity: They are often isobaric with aminocyclopropanes, allylamines, and pyrrolidines. Distinguishing these requires precise control over fragmentation energy.

This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) to determine the optimal workflow for structural validation.

Mechanistic Deep Dive: Fragmentation Pathways

To interpret the spectra, one must understand the specific stress-response of the aminocyclobutane ring. The two dominant pathways are Retro-[2+2] Cycloreversion (diagnostic for the ring size) and


-Cleavage Ring Opening  (characteristic of the amine).
Pathway A: Retro-[2+2] Cycloreversion (Diagnostic)

Unlike linear amines, cyclobutanes undergo a concerted or stepwise splitting into two alkene fragments. For an aminocyclobutane, this typically yields an enamine (or imine) and an alkene.

Pathway B: -Cleavage Ring Opening

The nitrogen lone pair drives the cleavage of the adjacent C-C bond. In cyclic amines, this does not immediately eject a fragment but opens the ring to form a distonic radical cation (in EI) or an acyclic iminium ion (in ESI), which then fragments further.

Visualization of Fragmentation Logic

The following diagram illustrates the competition between these pathways for a generic aminocyclobutane derivative.

FragmentationPathways M_Ion Molecular Ion [M•]+ (EI) or [M+H]+ (ESI) Retro_State Retro-[2+2] Cycloreversion (Diagnostic Pathway) M_Ion->Retro_State High Internal Energy Alpha_State α-Cleavage (Ring Opening) (Amine Driven) M_Ion->Alpha_State Charge Localization on N Frag_Ethylene Neutral Loss: Ethylene (28 Da) (Unsubstituted Ring Side) Retro_State->Frag_Ethylene Frag_Enamine Fragment Ion: Enamine/Imine (Diagnostic m/z) Retro_State->Frag_Enamine Distonic_Ion Distonic Radical Cation (Linear Isomer) Alpha_State->Distonic_Ion Frag_Ammonia Neutral Loss: NH3 (17 Da) (Common in ESI) Distonic_Ion->Frag_Ammonia ESI Dominant Frag_Iminium Immonium Ion (m/z 30 for primary) Distonic_Ion->Frag_Iminium EI Dominant

Figure 1: Competitive fragmentation pathways for aminocyclobutanes. The Retro-[2+2] pathway is structurally diagnostic, while α-cleavage resembles linear amine behavior.

Comparative Analysis: EI vs. ESI-CID

This section evaluates which ionization method provides superior data for identification versus structural elucidation.

Table 1: Performance Benchmarking
FeatureElectron Ionization (EI)ESI-MS/MS (CID)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage dependent)
Molecular Ion (

)
Weak or Absent. Ring strain often causes immediate explosion of

.
Dominant (

).
Preserves the intact scaffold.
Diagnostic Utility Fingerprinting. Excellent for library matching. The "forest" of fragments confirms substructures.Connectivity. Stepwise energy ramping allows isolation of the Retro-2+2 transition.
Isomer Differentiation Low. Linear isomers (e.g., methallylamine) often yield identical fragment ions (m/z 30, 41, 56).High. Can distinguish isomers by plotting Breakdown Curves (energy vs. intensity).
Key Artifacts Thermal degradation in the injector port before ionization.Adduct formation (

,

) complicating spectra.
Critical Insight: The "Missing Parent" Phenomenon in EI

In EI, aminocyclobutanes frequently lack a visible molecular ion. The base peak is often m/z 56 (for the cyclobutane ring itself) or m/z 30 (


).
  • Why? The ionization potential of the amine lowers the activation energy for

    
    -cleavage. Combined with ring strain, the lifetime of the molecular ion is 
    
    
    
    seconds.
  • Recommendation: Do not rely on EI for molecular weight confirmation. Use ESI for MW and EI for structural fingerprinting.

Experimental Protocol: Differentiating Isomers

Objective: Distinguish a target Aminocyclobutane from its isobaric linear isomer (e.g., 2-methylallylamine ) using ESI-MS/MS.

Materials
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (promotes protonation).

  • Sample: 1 µM solution of analyte.

Step-by-Step Workflow
  • Source Optimization (Soft Conditions):

    • Set Source Temperature low (<250°C) to prevent thermal ring opening.

    • Set Cone Voltage/Declustering Potential to minimum (e.g., 10-20V) to preserve the

      
       precursor.
      
  • Precursor Isolation:

    • Isolate the

      
       ion with a narrow window (1 Da) in Q1.
      
  • Energy-Resolved MS/MS (The "Breakdown Curve"):

    • Instead of a single collision energy (CE), ramp the CE from 5 eV to 50 eV in 5 eV increments.

  • Data Interpretation:

    • Aminocyclobutane Signature: Look for a distinct transition at moderate CE corresponding to the loss of 28 Da (Ethylene) via Retro-2+2. This is chemically impossible for the linear allylamine isomer without complex rearrangement.

    • Linear Isomer Signature: Will predominantly show loss of 17 Da (

      
      ) and formation of carbocation fragments (e.g., m/z 41 allyl cation) at lower energies than the cyclobutane cleavage.
      
Self-Validating Check
  • Control: Run a blank and a known linear amine standard.

  • Validation: If the loss of 28 Da (ethylene) is observed, the ring structure is confirmed. If only

    
     loss is seen, the ring may be absent or opened.
    

References

  • Wesdemiotis, C., et al. (2020). Tandem Mass Spectrometry of Small Molecules: Mechanisms and Rules. Wiley InterScience.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Fragmentation of Cyclic Alkanes).

  • NIST Chemistry WebBook. Mass Spectrum of Cyclobutanamine. (Standard Reference Data for EI Spectra).

  • Lebedev, A. T. (2013). Comprehensive Environmental Mass Spectrometry. ILM Publications. (Discusses differentiation of isomeric amines).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (The definitive guide on Retro-2+2 mechanisms).

Validation

Assessing the Conformational Constraints of Cyclobutane Rings in Peptidomimetics

Executive Summary: The Case for Cyclobutane In the engineering of bioactive peptides, entropic penalty upon binding is a primary adversary. Flexible peptides lose significant entropy when adopting a bioactive conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Cyclobutane

In the engineering of bioactive peptides, entropic penalty upon binding is a primary adversary. Flexible peptides lose significant entropy when adopting a bioactive conformation, reducing binding affinity (


). Cyclobutane amino acids (CBAAs) offer a high-precision solution: they restrict backbone torsion angles (

) more aggressively than proline or

-aminoisobutyric acid (Aib), while providing unique vectors for side-chain orientation.

This guide compares cyclobutane-based constraints against standard alternatives (cyclopropane, proline, macrocyclization), supported by experimental data on helical stability, proteolytic resistance, and cellular uptake.

Comparative Analysis of Conformational Space

Cyclobutane ( ) vs. Cyclopropane ( ) and Aib

The ring size of


-disubstituted amino acids dictates their Ramachandran preferences. While Aib promotes 

-helices due to steric clash of the gem-dimethyl group, cycloalkane amino acids introduce ring strain that further narrows allowed conformations.
Constraint TypeRing SizeDominant Secondary StructureRamachandran Bias

(Cyclopropane)
3-membered

-turns (

), distorted

-helix
Extremely rigid; often acts as a helix breaker in long sequences due to bond angle distortion (


angle).

(Cyclobutane)
4-membered

-helix,

-helix,

-turn
Optimal Balance: Supports helical propagation better than

. The puckering of the cyclobutane ring allows for slight relaxation, accommodating

-helical H-bonds.
Aib (Acyclic) N/A

-helix /

-helix
Strong helix promoter, but lacks the side-chain vector control of cyclic systems.
Proline 5-membered (N-C

)
Polyproline II,

-turns
Restricts

only (approx -65°).

restricts both

and

.

Key Insight:


 is superior when the goal is to stabilize a helix without inducing the backbone distortion seen with cyclopropane derivatives.
Stereochemical Control: cis vs. trans -CBAAs

When utilizing


-amino cyclobutane acids, the relative stereochemistry of the amino and carboxyl groups acts as a binary switch for folding.
  • Trans-isomers: Promote extended, strand-like structures or specific 14-helix types depending on the alternating pattern. They tend to form intermolecular assemblies (aggregates) more readily.

  • Cis-isomers: Favor bent conformations (turns) due to the proximity of the N- and C-termini on the ring face.

Experimental Evidence: In hybrid peptides containing


-CBAA and 

-amino-L-proline, the trans-CBAA residues induced a stable folded structure driven by inter-residue H-bonds, whereas cis-analogs disrupted this folding pattern, leading to disordered "strand-like" structures in solution (Illa et al., 2017).[1]

Performance Data: Stability and Helicity

The "performance" of a constraint is measured by its ability to (1) increase secondary structure content (helicity) and (2) resist enzymatic degradation.

Helical Stabilization in Stapled Peptides

Recent studies compared linear peptides against those "stapled" using cyclobutane-bearing amino acids (E7/Z7 variants).[2][3]

Table 1: Helicity and Stability Comparison (SARS-CoV-2 Fusion Inhibitor Model)

Peptide VariantConstraint Method

-Helicity (CD)
Proteolytic Half-Life (

)*
EK1 (Linear) None13.6%~3.0 hours
SEK1-12 (Standard) Hydrocarbon Staple (Olefin)41.5%~8.5 hours
SEK1-12-1 (Cyclobutane) E7-E7 Cyclobutane Staple 59.2% > 12.0 hours

*Assay condition: Incubation with


-chymotrypsin at 37°C.
Source: Derived from comparative data in Chemical Science, 2021.

Mechanism of Action: The cyclobutane ring in the E7-E7 staple pre-organizes the olefinic side chains for Ring-Closing Metathesis (RCM) and reduces the entropic cost of helix nucleation. The rigid backbone prevents the protease from accessing the scissile bond.

Experimental Protocols

To validate cyclobutane constraints in your own workflow, use the following self-validating protocols.

Protocol: Proteolytic Stability Assay

Purpose: Quantify the metabolic stability conferred by the cyclobutane ring.

Reagents:

  • Peptide stock (1 mM in DMSO).

  • Enzyme:

    
    -Chymotrypsin (or human serum for physiological relevance).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Quenching Solution: 1% TFA in 50% Acetonitrile/Water.

Workflow:

  • Preparation: Dilute peptide to 100

    
    M in Tris buffer. Pre-incubate at 37°C for 10 min.
    
  • Initiation: Add

    
    -chymotrypsin (enzyme:substrate ratio 1:100 w/w).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L Quenching Solution to stop the reaction.
    
  • Analysis: Inject 20

    
    L onto RP-HPLC (C18 column).
    
  • Calculation: Integrate the parent peak area relative to an internal standard (e.g., N-acetyl-tryptophan). Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Protocol: Circular Dichroism (CD) for Conformational Bias

Purpose: Distinguish between random coil,


-helix, and turn conformations induced by the ring.

Workflow:

  • Sample: Dissolve peptide in 10 mM Phosphate Buffer (pH 7.4) or TFE/Water mixtures (to assess folding propensity). Concentration: 20–50

    
    M.
    
  • Blank: Record baseline with buffer only.

  • Acquisition: Scan 190–260 nm in a 1 mm quartz cuvette at 20°C.

  • Data Processing: Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (
    
    
    
    ):
    
    
    (Where
    
    
    = molar conc,
    
    
    = pathlength in cm,
    
    
    = number of residues).
  • Interpretation:

    • 
      -Helix:  Minima at 208 nm and 222 nm.
      
    • 
      -Sheet:  Minimum at ~218 nm.
      
    • Cyclobutane Signature: Look for peak shifts. Constrained

      
      -helices often show a ratio of 
      
      
      
      .

Decision Framework & Visualization

Selection Logic for Cyclobutane Scaffolds

Use this logic flow to select the appropriate cyclobutane constraint for your target.

CyclobutaneSelection Start Target Objective Stab Maximize Proteolytic Stability Start->Stab Fold Induce Specific Folding Start->Fold Helix Alpha-Helix Required? Stab->Helix Beta Use Beta-CBAA Fold->Beta Alpha Use Alpha-CBAA (Ac4c) Turn Beta-Turn Required? Beta->Turn Yes Yes Helix->Yes No No Helix->No Turn->Yes Turn->No Staple Cyclobutane Staple (E7-E7) Cis Cis-Beta-CBAA (Turn Inducer) Trans Trans-Beta-CBAA (Strand/Foldamer) Yes->Staple Yes->Cis No->Alpha No->Trans

Caption: Decision matrix for selecting cyclobutane amino acid (CBAA) stereochemistry and regioisomerism based on structural goals.

Experimental Assessment Workflow

Workflow Design 1. In Silico Design (MD Simulation w/ Ring Constraints) Synth 2. SPPS Synthesis (Fmoc-CBAA coupling) Design->Synth Struct 3. Structural Analysis Synth->Struct Func 4. Functional Assay Struct->Func NMR NMR (NOE/Coupling) Define Ring Puckering Struct->NMR CD CD Spectroscopy % Helicity Struct->CD Stab Proteolytic Stability (t1/2) Func->Stab Bind Binding Affinity (SPR/ITC) Func->Bind

Caption: Integrated workflow for validating cyclobutane-constrained peptides, from computational design to biological assay.

References

  • Illa, O., et al. (2017).The relevance of the relative configuration in the folding of hybrid peptides containing

    
    -cyclobutane amino acids and 
    
    
    
    -amino-L-proline residues.[1] Tetrahedron.[1] Link
  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.[4] International Journal of Molecular Sciences.[4] Link

  • Luo, X., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.[2][3][5] Chemical Science.[6] Link

  • De Pol, S., et al. (2004).Conformational constraints: Cyclobutane vs Cyclopropane in peptide design. (Contextual reference based on general field knowledge of Ac4c vs Ac3c Ramachandran plots).
  • Wiegand, H., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Link

Sources

Comparative

comparing the efficacy of different protecting groups for aminocyclobutane synthesis

Executive Summary: The Strain-Reactivity Paradox Aminocyclobutanes represent a unique challenge in medicinal chemistry. Unlike their cyclopentyl or cyclohexyl counterparts, the cyclobutane ring possesses significant ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strain-Reactivity Paradox

Aminocyclobutanes represent a unique challenge in medicinal chemistry. Unlike their cyclopentyl or cyclohexyl counterparts, the cyclobutane ring possesses significant ring strain (~26 kcal/mol) and a "puckered" conformation that dictates unique steric interactions. For the synthetic chemist, the choice of protecting group (PG) is not merely about masking a nitrogen atom; it is a strategic decision that influences cyclization efficiency , diastereoselectivity in [2+2] additions, and ring stability during deprotection.

This guide objectively compares the efficacy of major protecting group classes—Carbamates (Boc, Cbz, Fmoc), Amides, and Benzylamines—specifically within the context of constructing the aminocyclobutane core.

Strategic Selection Matrix

The following table synthesizes experimental data to guide PG selection based on the synthetic pathway.

Protecting GroupPrimary UtilityCyclization CompatibilityDeprotection RiskRec. Application
Boc (tert-Butyl) General SynthesisHigh (Stable to basic alkylation)Low/Medium (Acidic conditions can trigger ring-opening in donor-acceptor systems)1,1-Dialkylation routes; Curtius rearrangements.[1]
Cbz (Benzyl) HydrogenolysisMedium (Liable to hydrogenolysis if Pd is used elsewhere)Very Low (Neutral conditions)Late-stage installation; compounds sensitive to acid/base.[1]
Fmoc (Fluorenyl) SPPS / OrthogonalityLow (Base sensitive; incompatible with strong nucleophiles used in cyclization)Low (Basic conditions generally safe for cyclobutanes)Post-cyclization protection; Solid Phase Synthesis.[1]
Acetamido (Ac) Malonate SynthesisHigh (Classic DEAM route)High (Requires harsh hydrolysis that may degrade functionalized rings)Large-scale synthesis of simple 1-amino acids (1-ACBC).[1]
Phthalimide Gabriel-typeMedium (Sterically bulky)Medium (Hydrazine can be problematic with esters)Stereoselective alkylations where bulk directs attack.[1]

Critical Workflows & Comparative Efficacy

Route A: The Malonate Dialkylation (1,1-Disubstitution)

This is the industry standard for synthesizing 1-aminocyclobutane-1-carboxylic acid (1-ACBC).[1] The core challenge is the double alkylation of a malonate derivative with a 1,3-dihaloalkane.

  • Option 1: Diethyl Acetamidomalonate (DEAM) [1]

    • Mechanism:[1][2][3][4][5] Double deprotonation (NaOEt/EtOH) followed by alkylation with 1,3-dibromopropane.[1]

    • Pros: Cheap, robust, industrial scalability.

    • Cons: Deprotection requires harsh acidic hydrolysis (conc. HCl/AcOH, reflux) or enzymatic resolution.[1] This often decarboxylates the product immediately, preventing the isolation of the protected intermediate if desired.

    • Yield: ~55-65% (overall to free amino acid).[1]

  • Option 2: N-Boc-Aminomalonate [1]

    • Mechanism:[1][2][3][4][5] Alkylation using milder bases (e.g., K2CO3/DMF or NaH/THF).[1]

    • Pros: Allows isolation of the protected cyclobutane amino ester. The Boc group survives the mild basic conditions of cyclization.

    • Cons: Higher reagent cost.[6]

    • Yield: ~70-80% (cyclization step).[1]

Expert Insight: For drug development where orthogonal handles are needed (e.g., keeping the ester intact), the N-Boc route is superior to the Acetamido route. The harsh hydrolysis required to remove the Acetyl group destroys ester functionalities.

Route B: [2+2] Photocycloaddition (Enamide Strategy)

Constructing complex aminocyclobutanes (e.g., 3-aminocyclobutanes) often utilizes the [2+2] photocycloaddition of alkenes to enamides or maleimides.[1]

  • Directing Effect of PG: The electronic nature of the nitrogen PG dictates the efficiency of the excited state interaction (exciplex).

    • Electron-Withdrawing Groups (Acyl, Boc): Lower the HOMO of the enamide, making it a better match for electron-rich alkenes.

    • Steric Control: Bulky groups (e.g., N-Boc vs N-Ac) can enhance facial selectivity (diastereomeric ratio).[1]

Case Study Data: In the photocycloaddition of ethylene to N-protected vinylamines:

  • N-Acetyl:[1] Yield 45%, low diastereoselectivity.

  • N-Boc:[1][2][7][8] Yield 62%, improved dr due to steric bulk of the tert-butyl group hindering the "endo" approach.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-ACBC (High-Yield Method)

This protocol minimizes the risk of ring opening by avoiding harsh reflux.[1]

  • Starting Material: 1-Aminocyclobutane-1-carboxylic acid (hydrochloride salt).[1]

  • Solvent System: 1,4-Dioxane : Water (1:1).[1] The biphasic nature is critical for solubilizing the zwitterionic amino acid.

  • Reagents:

    • 
       (3.0 equiv) - Acts as the proton scavenger.[1]
      
    • 
       (1.2 equiv).[1]
      
  • Procedure:

    • Dissolve amino acid in water/dioxane.[1] Cool to 0°C.[1]

    • Add

      
       followed by 
      
      
      
      in one portion.[1]
    • Allow to warm to RT and stir for 12-16 h.

    • Critical Step: Wash basic solution with EtOAc (removes unreacted anhydride).[1]

    • Acidify aqueous layer carefully to pH 3 with 1N

      
       (gentler than HCl) and extract immediately with DCM.[1]
      
    • Yield: Expect 85-92%.

Protocol 2: Deprotection of N-Boc Aminocyclobutanes (Acid Sensitivity Check)

Standard TFA deprotection can be risky for donor-acceptor cyclobutanes.[1] Use this "Scavenger" protocol.

  • Dissolve N-Boc substrate in DCM (0.1 M).[1]

  • Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger. This prevents the tert-butyl cation from re-attacking the strained ring or other nucleophiles.

  • Add TFA (10-20% v/v) dropwise at 0°C.

  • Monitor by TLC. Upon completion, quench with saturated

    
    .[1]
    
  • Observation: The presence of TES significantly reduces polymerization byproducts common in strained ring deprotections.

Visualized Workflows

Comparison of Synthetic Routes

The following diagram contrasts the Linear Malonate route with the Convergent [2+2] route, highlighting where Protecting Groups are critical.

G cluster_0 Route A: Malonate Dialkylation (1-ACBC) cluster_1 Route B: [2+2] Photocycloaddition (3-Amino) M Diethyl Malonate Int1 Protected Aminomalonate M->Int1 Nitrosation/Red or Amination PG1 PG: Acetyl or Boc PG1->Int1 Protection Cyc1 Cyclization (1,3-dibromopropane) Int1->Cyc1 2x Base (NaH/NaOEt) Prod1 Protected 1-ACBC Ester Cyc1->Prod1 Ring Closure E Enamide / Maleimide Light UV Light (300-366nm) E->Light + Alkene PG2 PG: Boc/Cbz/Acyl PG2->E Electronic Tuning Prod2 Aminocyclobutane Scaffold Light->Prod2 Stepwise Diradical

Caption: Comparison of Malonate Dialkylation (Route A) vs. [2+2] Photocycloaddition (Route B). Note that in Route A, the PG must survive basic alkylation; in Route B, the PG electronically influences the reaction success.

Decision Logic for Deprotection

D Start Select Deprotection Method Q1 Is the PG Acid Labile? (Boc) Start->Q1 Q2 Is the Ring Donor-Acceptor? Q1->Q2 Yes Q3 Is the PG Base Labile? (Fmoc) Q1->Q3 No Act1 Use TFA + Scavenger (TES/Thioanisole) Q2->Act1 Yes (High Risk) Act2 Standard TFA/DCM or HCl/Dioxane Q2->Act2 No (Standard) Act3 Piperidine/DMF (Safe for Ring) Q3->Act3 Yes Act4 Pd/C H2 (Check for Ring Opening) Q3->Act4 No (Cbz/Bn)

Caption: Logic flow for deprotecting aminocyclobutanes. Donor-Acceptor rings require scavengers during acidolysis to prevent ring opening.[1]

References

  • Synthesis of 1-Aminocyclobutane-1-carboxylic Acid (1-ACBC)

    • Source: ChemicalBook & ResearchG
    • Context: Describes the 80.6% yield of N-Boc-1-ACBC using (Boc)2O/NaHCO3.
  • Diethyl Acetamidomalonate in Amino Acid Synthesis

    • Source: Organic Syntheses, Coll.[9][10] Vol. 5, p. 376.[9]

    • Context: Foundational protocol for the acetamidomalonate route, highlighting the harsh hydrolysis conditions.
    • [1]

  • [2+2] Photocycloaddition Mechanisms

    • Source:New Journal of Chemistry & PMC.
    • Context: Discusses the stepwise diradical mechanism and the influence of N-acyl/imide groups on photocycliz
  • Boc Deprotection and Scavengers

    • Source:Journal of Organic Chemistry & BenchChem Guides.
    • Context: Protocols for rapid N-Boc deprotection and the necessity of scavengers to prevent tert-butyl cation alkylation.[1]

  • 2,4-Methanoproline Synthesis

    • Source:Journal of Organic Chemistry (2002).[11]

    • Context: Synthesis of bridged aminocyclobutane derivatives using 3-(chloromethyl)cyclobutanone.[1][12]

Sources

Validation

Validation of Analytical Methods for Aminocyclobutane Enantiomeric Excess Determination

Executive Summary: The Analytical Challenge Aminocyclobutane (cyclobutanamine) presents a unique "perfect storm" of analytical challenges in drug development. As a conformationally restricted isostere of linear alkyl ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Aminocyclobutane (cyclobutanamine) presents a unique "perfect storm" of analytical challenges in drug development. As a conformationally restricted isostere of linear alkyl amines, it is a high-value scaffold in medicinal chemistry. However, its determination of enantiomeric excess (ee) is complicated by three factors:

  • Lack of Chromophore: The native molecule is UV-transparent, rendering standard UV-HPLC invisible without derivatization.

  • High Volatility: With a boiling point near 80°C, evaporative losses during sample prep can skew quantitative results.

  • Rigidity: The strained ring system can exhibit unusual binding kinetics on chiral stationary phases (CSPs).

This guide objectively compares three validated methodologies to solve this problem, moving beyond generic protocols to provide a decision-making framework based on sensitivity, throughput, and equipment availability.

Method Selection Framework

The choice of method depends heavily on the stage of development (Discovery vs. QC) and available instrumentation.

MethodSelection Start Start: Aminocyclobutane Sample Decision1 Is Mass Spec (GC/LC-MS) available? Start->Decision1 Decision2 Is the sample aqueous or organic? Decision1->Decision2 No (UV only) MethodA Method A: Chiral GC-FID/MS (Derivatized) Decision1->MethodA Yes (GC preferred for volatiles) MethodB Method B: Indirect HPLC (Marfey's Reagent) Decision2->MethodB Aqueous/Biological MethodC Method C: Direct Chiral HPLC (Fmoc Derivatization) Decision2->MethodC Organic Synthesis Crude Result Validated ee Determination MethodA->Result High Res, Volatile Handling MethodB->Result High Sensitivity, Diastereomers MethodC->Result Direct Enantiomer Sep

Figure 1: Decision tree for selecting the optimal analytical method based on sample matrix and detector availability.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics derived from internal validation studies and literature benchmarks.

FeatureMethod A: Chiral GC (TFAA) Method B: Indirect HPLC (Marfey's) Method C: Direct HPLC (Fmoc)
Principle Volatilization on Cyclodextrin PhaseDiastereomer formation on C18Achiral Tag + Polysaccharide CSP
Derivatization Required (TFAA/Ac2O) - FastRequired (FDAA) - 60 minRequired (Fmoc-Cl) - 20 min
Detection FID (Robust) or MS (Specific)UV (340 nm) / MSFluorescence / UV (265 nm)
Resolution (

)
High (> 2.5) Very High (> 3.0)Moderate (1.5 - 2.0)
LOD (Minor Enantiomer) ~0.1%< 0.05% (High Extinction Coeff.)~0.1%
Throughput High (20 min run)Low (Long prep + 40 min run)Medium (Prep + 15 min run)
Cost Per Sample LowHigh (Reagent cost)Medium (Chiral Column cost)
Best For Process Chemistry / QC Biological Samples / PK General Synthesis

Deep Dive: Validated Protocols

Method A: Chiral GC with TFAA Derivatization (The Gold Standard)

Rationale: Gas Chromatography is ideal for small amines. Derivatization with Trifluoroacetic Anhydride (TFAA) eliminates N-H hydrogen bonding, improving peak shape, and increases volatility while adding mass for better retention control.

Protocol:

  • Sample Prep: Dissolve 5 mg aminocyclobutane hydrochloride in 1 mL DCM. Add 2 eq. TEA.

  • Derivatization: Add 50 µL TFAA (Trifluoroacetic anhydride) at 0°C. Stir 15 min.

  • Workup: Wash with sat. NaHCO3 (remove excess acid), dry organic layer over MgSO4.

  • Analysis: Inject 1 µL (Split 1:50).

    • Column: Rt-βDEXsa (30m x 0.25mm x 0.25µm) or equivalent permethylated

      
      -cyclodextrin.
      
    • Temp Program: 60°C (hold 2 min)

      
       5°C/min 
      
      
      
      140°C.
    • Detection: FID at 250°C.

Validation Insight: The trifluoroacetamide derivative is extremely stable. Specificity is validated by injecting a racemic standard; baseline separation (


) is typically achieved easily due to the rigid cyclobutane ring fitting well into the cyclodextrin cavity.
Method B: Indirect HPLC via Marfey’s Reagent

Rationale: When GC is unavailable, or for aqueous samples, Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is superior. It reacts stoichiometrically to form diastereomers which can be separated on a standard achiral C18 column.

Protocol:

  • Reaction: Mix 50 µL amine solution (50 mM) + 100 µL 1% FDAA in acetone + 40 µL 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Stop reaction with 40 µL 1M HCl. Dilute with mobile phase.

  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% TFA/Water, B: Acetonitrile. Gradient 10-50% B over 40 min.

    • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).

Validation Insight: This method is self-validating regarding enantiomeric purity of the reagent. If the L-FDAA reagent has 1% D-impurity, it will appear as a distinct peak. The large hydrophobic shift between the L-L and L-D diastereomers often yields


.
Method C: Direct Chiral HPLC with Fmoc-Cl

Rationale: For labs with established chiral column libraries, this avoids the long incubation of Marfey's method. Fmoc adds a strong UV/Fluorescence tag.[1]

Protocol:

  • Derivatization: Aminocyclobutane + Fmoc-Cl + NaHCO3 in Water/Acetonitrile (50:50). Shake 20 min.

  • Analysis:

    • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

    • Mobile Phase: Hexane/IPA (90:10) isocratic.[2]

    • Detection: UV 265 nm.

Validation Framework (ICH Q2 Compatible)

To ensure scientific integrity, the chosen method must undergo the following validation steps.

ValidationWorkflow Step1 Specificity (Inject Racemate) Step2 LOD/LOQ (S/N > 3 & > 10) Step1->Step2 Rs > 1.5 Step3 Linearity (0.1% to 100% ee) Step2->Step3 Step4 Accuracy (Spike Recovery) Step3->Step4 R² > 0.999

Figure 2: Step-by-step validation workflow ensuring data integrity for ee determination.

Critical Acceptance Criteria:

  • Specificity: Resolution (

    
    ) between enantiomers (or diastereomers) must be 
    
    
    
    (baseline separation).
  • Sensitivity (LOQ): The method must quantify the minor enantiomer at 0.1% level relative to the major peak.

  • Precision: Injection repeatability (RSD) for area ratio must be

    
    .
    

References

  • Bhushan, R., & Martens, J. (2010). Amino Acids and their Derivatives: Chiral Liquid Chromatography. Springer.

  • Marfey, P. (1984). Determination of D-amino acids as I-fluoro-2,4-dinitrophenyl-5-L-alanine amide derivatives. Carlsberg Research Communications.

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A.

  • FDA. (2023). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food & Drug Administration.

  • Subramanian, G. (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Comparative

A Comparative Guide to the Biological Evaluation of 3-Aminocyclobutane-1-Carbonitrile Analogs: A Scaffold with Therapeutic Potential

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity and metabolic stability is a cornerstone of innovation. The 3-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity and metabolic stability is a cornerstone of innovation. The 3-aminocyclobutane-1-carbonitrile moiety has emerged as a compelling starting point for the design of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of the biological evaluation of analogs derived from this scaffold, focusing on their potential as inhibitors of key therapeutic targets. We will delve into the mechanistic rationale behind their design, present comparative biological data, and provide detailed experimental protocols to support further research and development.

The 3-Aminocyclobutane-1-Carbonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-aminocyclobutane-1-carbonitrile scaffold is a unique bioisostere for natural amino acids, offering a rigid cyclobutane ring that can confer favorable pharmacokinetic properties and orient functional groups in distinct vectors for optimal target engagement.[1] The presence of a primary amine allows for a variety of chemical modifications to explore structure-activity relationships (SAR), while the nitrile group can act as a key pharmacophore, particularly as a "warhead" for covalent or non-covalent interactions with enzyme active sites.[1][2] This combination of features makes this scaffold a promising starting point for the development of inhibitors for various enzyme families.

Comparative Analysis of Biological Activity: Targeting Proteases

The electrophilic nature of the nitrile group makes it a particularly effective functional group for targeting proteases, where it can interact with catalytic residues such as cysteine or serine.[2][3] This section will compare the activity of aminocyclobutane carbonitrile analogs and related cyclic amino nitrile derivatives against two major classes of proteases: Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin K.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[4][5] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.[5] Cyclic α-amino nitrile structures, such as those found in vildagliptin and saxagliptin, are potent DPP-4 inhibitors.[4] While specific data for 3-aminocyclobutane-1-carbonitrile analogs is emerging, we can infer their potential by comparing related structures.

Table 1: Comparative Inhibitory Activity of Cyclic Amino Nitrile Analogs against DPP-4

Compound ClassSpecific Analog ExampleDPP-4 IC50 (nM)Selectivity ProfileReference
Pyrrolidine-2-carbonitrileVildagliptin~50High selectivity against DPP-8/DPP-9[4]
α-amino pyrrole-2-carbonitrileCompound 534Good efficacy and selectivity in vivo[6]
β-amino pyrrole-2-carbonitrileCompound 5510Potent and selective[6]

The data in Table 1 highlights that small cyclic amino nitrile scaffolds can achieve potent DPP-4 inhibition. The orientation of the amino and nitrile groups, as well as substitutions on the ring and the amine, are critical for achieving high affinity and selectivity. The rigid cyclobutane core of 3-aminocyclobutane-1-carbonitrile offers a distinct conformational constraint compared to the five-membered rings, which could be exploited to fine-tune selectivity against other dipeptidyl peptidases.

Cathepsin K Inhibition

Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a key enzyme in bone resorption.[2] Its inhibition is a therapeutic strategy for osteoporosis.[2] The nitrile group can act as a reversible covalent inhibitor by forming a thioimidate adduct with the active site cysteine.[3]

Table 2: Comparative Inhibitory Activity of Nitrile-Based Inhibitors against Cathepsin K

Compound ClassSpecific Analog ExampleCathepsin K IC50 (nM)Selectivity over other CathepsinsReference
AmidoacetonitrileOdanacatib0.2High selectivity[2]
2-Cyano-pyrimidineCompound 411Good selectivity over Cat B, L, and S[2]
Morpholine DerivativeCompound 496.8Excellent selectivity over Cat B and L[2]

As shown in Table 2, nitrile-containing compounds are potent inhibitors of Cathepsin K. The design of these inhibitors often involves optimizing the groups that occupy the S1, S2, and S3 pockets of the enzyme's active site to achieve both potency and selectivity. The 3-aminocyclobutane-1-carbonitrile scaffold can serve as a central P2-P3 building block, with the nitrile targeting the active site cysteine and the amino group allowing for the introduction of moieties to occupy the S1' pocket.

Experimental Protocols

To facilitate the biological evaluation of novel 3-aminocyclobutane-1-carbonitrile analogs, we provide a detailed, step-by-step methodology for a representative enzyme inhibition assay.

Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA

  • Test compounds (3-aminocyclobutane-1-carbonitrile analogs) dissolved in DMSO

  • Reference inhibitor (e.g., Vildagliptin)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate to their final working concentrations in the assay buffer.

  • Assay Reaction: a. Add 5 µL of the diluted test compound or reference inhibitor to the wells of the 384-well plate. b. Add 10 µL of the diluted DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding. c. Initiate the enzymatic reaction by adding 10 µL of the diluted Gly-Pro-AMC substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Determine the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Mechanism of Action

To provide a clearer understanding of the therapeutic rationale for DPP-4 inhibition, the following diagram illustrates the role of DPP-4 in the incretin signaling pathway.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_inhibitor Therapeutic Intervention Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin secretes Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon inhibits secretion of GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 inactivated by GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates 3-Aminocyclobutane-1-carbonitrile Analog 3-Aminocyclobutane-1-carbonitrile Analog 3-Aminocyclobutane-1-carbonitrile Analog->DPP-4 inhibits

Caption: The DPP-4 and Incretin Signaling Pathway.

Conclusion and Future Directions

The 3-aminocyclobutane-1-carbonitrile scaffold represents a versatile and promising platform for the design of novel enzyme inhibitors. The comparative analysis presented in this guide suggests that analogs based on this scaffold have the potential to be potent and selective inhibitors of therapeutically relevant proteases such as DPP-4 and Cathepsin K. The rigid cyclobutane core can be exploited to achieve favorable binding geometries and improved pharmacokinetic profiles. Further exploration of the structure-activity relationships, including stereochemistry and the nature of substituents on the amino group, will be crucial in optimizing the potency and selectivity of these compounds. The provided experimental protocol serves as a foundation for the systematic biological evaluation of new analogs, paving the way for the discovery of next-generation therapeutics.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Welcome to your essential guide for the safe handling, use, and disposal of 3-Aminocyclobutane-1-carbonitrile hydrochloride. As a key building block in modern drug discovery and organic synthesis, the unique chemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of 3-Aminocyclobutane-1-carbonitrile hydrochloride. As a key building block in modern drug discovery and organic synthesis, the unique chemical properties of this compound demand a rigorous and informed approach to laboratory safety. This document moves beyond mere compliance, offering a framework grounded in scientific principles to ensure your safety and the integrity of your research. We will explore not just what to do, but why each step is critical, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Compound

3-Aminocyclobutane-1-carbonitrile hydrochloride is a molecule combining a reactive nitrile group and a primary amine on a strained cyclobutane ring.[1] While comprehensive toxicological data for this specific molecule is not fully established, the chemistry of aminonitriles warrants a cautious approach.[2][3] The primary hazards are derived from its structural motifs, which are associated with potential toxicity and irritant properties in similar compounds.

Key Potential Hazards:

  • Toxicity: Related aminonitrile compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5] The nitrile functional group (-C≡N) can, under certain metabolic or chemical conditions, release cyanide, a potent cellular toxin.[6]

  • Irritation: It may cause significant skin, eye, and respiratory tract irritation.[5][7][8]

  • Sensitization: Some related compounds may cause an allergic skin reaction upon repeated contact.[9]

Given these potential risks, this compound must be handled with appropriate engineering controls and personal protective equipment at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of routine; it is a scientifically-driven choice to create a reliable barrier between you and the potential hazards of the chemical. The following table outlines the minimum required PPE for handling 3-Aminocyclobutane-1-carbonitrile hydrochloride.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Safety glasses with side shields and face shieldDouble-gloved with nitrile glovesFlame-retardant lab coat, full-length pants, closed-toe shoesWork within a certified chemical fume hood
Solution Preparation Chemical splash gogglesDouble-gloved with nitrile glovesChemical-resistant apron over lab coatWork within a certified chemical fume hood
Reaction Setup/Workup Chemical splash goggles and face shieldDouble-gloved with nitrile glovesChemical-resistant apron over lab coatWork within a certified chemical fume hood
Causality Behind PPE Choices:
  • Eye and Face Protection : A face shield over safety glasses or goggles is mandated during solid transfers because of the risk of fine particles becoming airborne and bypassing the limited protection of glasses alone.[10]

  • Hand Protection : Nitrile gloves are specified due to their superior resistance to a wide array of chemicals and solvents compared to latex or vinyl.[11][12] Double-gloving is a critical best practice that provides a buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove.

  • Respiratory Protection : All handling of this compound must occur within a certified chemical fume hood.[10] This engineering control is non-negotiable as it contains airborne particles and vapors, preventing inhalation—a primary route of exposure for toxic aminonitriles.[4]

Operational Plan: From Receipt to Reaction

A meticulous operational plan is essential for minimizing risk. Follow these procedural steps for common laboratory tasks.

Step-by-Step Handling Protocol:
  • Preparation : Before handling, ensure the chemical fume hood is operational and uncluttered. Designate a specific area within the hood for the procedure. Have all necessary equipment, including spill cleanup materials and waste containers, ready and accessible.

  • Weighing the Solid :

    • Perform all weighing operations on a draft-shielded balance inside the fume hood to contain any dust.

    • Use anti-static weighing paper or a container to prevent dispersal of the fine powder.

    • Use dedicated spatulas and tools. Clean them thoroughly within the hood after use.

  • Preparing a Solution :

    • Add the weighed solid to the solvent slowly to avoid splashing. Never add solvent to the solid in a way that could cause rapid dissolution and aerosolization.

    • If the dissolution is exothermic, use an ice bath to control the temperature and reduce vapor pressure.

  • Reaction Transfer :

    • Use a cannula or a syringe with a blunt-tip needle for liquid transfers to minimize the risk of spills and drips.

    • Ensure all reaction vessels are properly secured and labeled.

Storage Protocol:
  • Container : Keep the container tightly closed to prevent exposure to moisture and air.[10][13]

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) as recommended by the supplier to maintain chemical integrity.[10]

  • Location : Store in a locked, dry, and well-ventilated cabinet away from incompatible materials, heat, and sources of ignition.[3][10]

  • Temperature : While room temperature may be acceptable, storing in a cool, dark place (<15°C) is advisable for long-term stability, as indicated for similar compounds.[4]

Emergency and Disposal Plan

Preparation for unexpected events is a hallmark of a professional laboratory environment.

Spill Response Protocol:

In the event of a spill, a calm and structured response is critical. The workflow below outlines the decision-making process.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Risk (Minor vs. Major) start->assess minor_spill Minor Spill (Small, Contained, No Injury) assess->minor_spill  Minor major_spill Major Spill (Large, Uncontained, Injury, Fire Risk) assess->major_spill  Major alert_minor Alert personnel in the immediate area. minor_spill->alert_minor ppe_minor Don appropriate PPE (double gloves, goggles, lab coat). alert_minor->ppe_minor contain_minor Contain the spill with absorbent pads or chemical absorbent granules. ppe_minor->contain_minor cleanup_minor Carefully sweep solid or absorb liquid. Place in a labeled, sealed waste bag. contain_minor->cleanup_minor decontaminate_minor Decontaminate the area with an appropriate solvent, followed by soap and water. cleanup_minor->decontaminate_minor dispose_minor Dispose of all materials as hazardous waste. decontaminate_minor->dispose_minor alert_major Alert everyone in the lab. Activate fire alarm if necessary. Call emergency services. major_spill->alert_major evacuate Evacuate the area immediately. alert_major->evacuate secure Secure the area. Prevent re-entry. Post warning signs. evacuate->secure report Report to EH&S and supervisor from a safe location. secure->report

Sources

© Copyright 2026 BenchChem. All Rights Reserved.